molecular formula C7H11NO B2514429 4-Methyl-3-oxohexanenitrile CAS No. 42124-66-3

4-Methyl-3-oxohexanenitrile

Cat. No.: B2514429
CAS No.: 42124-66-3
M. Wt: 125.171
InChI Key: XWIHHAWAPXYFOX-UHFFFAOYSA-N
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Description

4-Methyl-3-oxohexanenitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . Its structure can be represented by the SMILES notation CCC(C)C(=O)CC#N and its CAS registry number is 42124-66-3 . This product is intended for research purposes and is not intended for human or veterinary use. As a beta-ketonitrile, this compound possesses two key functional groups—a ketone and a nitrile—that make it a versatile intermediate in organic synthesis. Researchers can utilize this structure for further chemical modifications, such as cyclization reactions or as a building block for more complex molecules. The specific applications, research value, and mechanism of action for this compound are areas ripe for investigation and can be explored by scientists in various fields. For safe handling, please refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6(2)7(9)4-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHHAWAPXYFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42124-66-3
Record name 4-methyl-3-oxohexanenitrile
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Foundational & Exploratory

Beta-Ketonitrile Building Blocks: A Master Key for Heterocyclic Scaffolding in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of modern medicinal chemistry,


-ketonitriles (3-oxoalkanenitriles) represent a "master key" scaffold. Their unique bifunctional structure—comprising a nucleophilic methylene bridge flanked by an electrophilic carbonyl and a reactive nitrile—allows for the divergent synthesis of over 15 distinct heterocyclic classes. This guide provides a technical deep-dive into utilizing 

-ketonitriles for the construction of privileged pharmacophores, specifically 5-aminopyrazoles, pyrimidines, and fused bicyclic systems.

Part 1: The Reactivity Matrix

To master


-ketonitrile chemistry, one must understand the electronic duality of the scaffold. Unlike simple 

-diketones, the nitrile group introduces a distinct reactivity profile, enabling specific cyclization modes that are inaccessible to other 1,3-dicarbonyl equivalents.
Structural Dynamics & Tautomerism

The


-ketonitrile scaffold exists in equilibrium between the keto-form (dominant in non-polar solvents) and the enol-form (stabilized in polar protic solvents or by intramolecular H-bonding). A third, less common tautomer, the ketenimine, plays a role in high-temperature rearrangements.
  • C1 (Carbonyl Carbon): Hard electrophile. Susceptible to initial nucleophilic attack by amines/hydrazines.

  • C2 (Methylene Carbon): Highly acidic (

    
    ). Acts as a soft nucleophile upon deprotonation; central to Knoevenagel condensations and alkylations.
    
  • C3 (Nitrile Carbon): Latent electrophile. Activated by Lewis acids or intramolecular proximity to nucleophiles (e.g., the second nitrogen of a hydrazine).

Visualization: The Electrophilic-Nucleophilic Map

The following diagram maps the reactive sites of a generic


-ketonitrile, illustrating the divergent pathways available based on reagent selection.

ReactivityMap BetaKeto β-Ketonitrile Scaffold (R-CO-CH2-CN) C1 C1: Carbonyl (Hard Electrophile) Target: NH2-R BetaKeto->C1 Site 1 C2 C2: α-Methylene (Nucleophile/Acidic) Target: Aldehydes/Electrophiles BetaKeto->C2 Site 2 C3 C3: Nitrile (Latent Electrophile) Target: Intramolecular Cyclization BetaKeto->C3 Site 3 Pyrazoles 5-Aminopyrazoles (via Hydrazines) C1->Pyrazoles Initial Attack Pyrimidines Pyrimidines (via Amidines) C1->Pyrimidines Condensation Fused Fused Systems (e.g., Pyrazolo[1,5-a]pyrimidine) C2->Fused Knoevenagel C3->Pyrazoles Cyclization C3->Pyrimidines Cyclization

Caption: Divergent reactivity profile of


-ketonitriles showing electrophilic (C1, C3) and nucleophilic (C2) centers leading to distinct heterocycles.

Part 2: Heterocyclic Synthesis Modules

Module A: 5-Aminopyrazoles (The Kinase Scaffold)

The reaction of


-ketonitriles with hydrazines is the gold standard for synthesizing 5-aminopyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., CDKs, p38 MAPK).
  • Mechanism: The reaction proceeds via a regioselective attack of the hydrazine terminal nitrogen on the carbonyl (C1), forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen onto the nitrile carbon (C3).

  • Regioselectivity: With substituted hydrazines (

    
    ), the sterics of the 
    
    
    
    group and the electronic nature of the
    
    
    -ketonitrile substituent determine the ratio of 3-amino vs. 5-amino isomers. Generally, the 5-amino-1-substituted pyrazole is favored under standard conditions [1].
Module B: Pyrimidines and Fused Systems

Reacting


-ketonitriles with binucleophiles like amidines, guanidines, or urea yields pyrimidines.[1]
  • Critical Insight: The nitrile group is retained in some pathways (forming cyanopyrimidines) or incorporated into the ring (forming 4-aminopyrimidines) depending on the catalyst and temperature.

  • Fused Systems: The 5-aminopyrazole generated in Module A can serve as a dinucleophile for a second condensation with 1,3-dicarbonyls, yielding pyrazolo[1,5-a]pyrimidines—a scaffold seen in drugs like Zaleplon [2].

Synthesis Workflow Diagram

SynthesisFlow Start Start: β-Ketonitrile Hydrazine + Hydrazine (NH2NH2) Start->Hydrazine Amidine + Amidine/Guanidine Start->Amidine Intermed1 Hydrazone Intermediate Hydrazine->Intermed1 - H2O Prod1 5-Aminopyrazole Intermed1->Prod1 Cyclization BetaDiketo + β-Dicarbonyl Prod1->BetaDiketo Secondary Cyclization Prod2 4-Aminopyrimidine Amidine->Prod2 Base/Heat FusedProd Pyrazolo[1,5-a]pyrimidine BetaDiketo->FusedProd

Caption: Step-wise synthesis workflow from


-ketonitriles to pyrazoles, pyrimidines, and fused bicyclic systems.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

Target Audience: Medicinal Chemists requiring a gram-scale intermediate.

Reagents:

  • Benzoylacetonitrile (10 mmol)

  • Hydrazine monohydrate (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Catalytic Acetic Acid (0.5 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (20 mL).

  • Addition: Add hydrazine monohydrate (0.60 g, 12 mmol) dropwise over 5 minutes. Caution: Exothermic.

  • Catalysis: Add glacial acetic acid (0.5 mL). The acid activates the nitrile towards nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). Disappearance of the starting nitrile (
    
    
    
    ) and appearance of a polar spot (
    
    
    ) indicates completion.
  • Workup: Cool to room temperature. Concentrate the solvent to ~5 mL under reduced pressure. Pour the residue into ice-cold water (50 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and hexanes (
    
    
    
    mL) to remove unreacted hydrazine.
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.

    • Typical Yield: 85–92%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a characteristic singlet for the C4-H proton at
      
      
      ppm and a broad singlet for
      
      
      at
      
      
      ppm [3].
Protocol 3.2: Microwave-Assisted Synthesis of Pyrimidines

For rapid library generation.

Reagents:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Ketonitrile (1.0 equiv)
    
  • Guanidine Carbonate (1.5 equiv)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Combine reagents in a microwave vial.

  • Irradiate at

    
     for 15 minutes (Hold time).
    
  • Cool and acidify with 1M HCl to precipitate the product.

  • Advantage: This method suppresses side reactions (e.g., self-condensation) common in prolonged thermal heating [4].

Part 4: Comparative Data & Strategic Applications

Reaction Condition Optimization Table

The following table summarizes optimization data for the condensation of benzoylacetonitrile with phenylhydrazine to form 1-phenyl-3-phenyl-5-aminopyrazole.

SolventCatalystTemp (

)
Time (h)Yield (%)Notes
Ethanol NoneReflux665Slow kinetics; incomplete conversion.
Ethanol AcOH (5 mol%)Reflux392Standard Protocol. Acid activates nitrile.
Water None

(MW)
0.288Green chemistry; requires microwave.
Toluene p-TsOHReflux475Dean-Stark trap needed; lower atom economy.
Drug Development Case Study: Vonoprazan

Vonoprazan (Takecab), a potassium-competitive acid blocker (P-CAB), utilizes a pyridine-sulfonyl pyrrole scaffold. However, the synthetic logic relies heavily on


-ketonitrile-type reactivity (specifically 

-keto esters/nitriles) for constructing the core heterocyclic rings during early discovery phases.
  • Strategy: The use of

    
    -ketonitriles allows for "Scaffold Hopping." By replacing a 
    
    
    
    -keto ester with a
    
    
    -ketonitrile in a Knorr-type synthesis, chemists can install an amino group (
    
    
    ) directly on the ring (e.g., 5-aminopyrazole) instead of a hydroxyl/ketone. This amino group serves as a vector for further functionalization (amide coupling, sulfonylation), drastically altering the SAR (Structure-Activity Relationship) profile [5].

References

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012.

  • Kiyokawa, K., et al. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2025.

  • Elneairy, M. A. A. "Synthesis of some new 5-amino-4-cyano-3-phenyl-1H-pyrazoles." Molecules, 2000.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives." BenchChem Technical Guides, 2025.

  • Scott, J. S., et al. "Discovery of Vonoprazan: A Novel Potassium-Competitive Acid Blocker." Journal of Medicinal Chemistry, 2015.

Sources

The Ascendancy of β-Ketonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The β-Ketonitrile Moiety – A Versatile Tool in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective therapeutic agents has led to the exploration of a vast chemical space. Among the myriad of functional groups and molecular scaffolds, the β-ketonitrile moiety has emerged as a particularly compelling and versatile tool. Its unique electronic properties and reactivity profile have positioned it as a privileged scaffold in the design of targeted covalent inhibitors, a class of drugs that has seen a significant resurgence and clinical success in recent years. This guide provides an in-depth technical exploration of β-ketonitrile scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. While the principles discussed are broadly applicable, we will use a representative C7-functionalized scaffold as a running example to illustrate key concepts in synthesis and structure-activity relationships.

The Strategic Advantage of the β-Ketonitrile Warhead

The β-ketonitrile functional group is characterized by a nitrile (-C≡N) group positioned beta to a ketone (C=O) group. This arrangement confers a unique electrophilicity to the nitrile carbon, making it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.[1][2] This reactivity is the cornerstone of its utility as a "warhead" in targeted covalent inhibitors.

Unlike highly reactive and indiscriminate electrophiles, the β-ketonitrile offers a more nuanced and tunable reactivity. This "soft" electrophilicity allows for a desirable balance between covalent bond formation with the target protein and minimizing off-target reactions, a critical consideration for drug safety.[2][3] The primary targets for β-ketonitrile warheads are cysteine and serine proteases, where the nucleophilic thiol of cysteine or hydroxyl of serine attacks the nitrile carbon to form a reversible covalent thioimidate or imidate adduct, respectively.[1][2]

The reversibility of this covalent interaction is a key advantage, offering sustained target engagement without permanent inactivation of the protein.[4][5] This can lead to a prolonged duration of action and a reduced risk of idiosyncratic toxicities associated with irreversible inhibitors.

Synthesis of β-Ketonitrile Scaffolds: A Practical Overview

The construction of β-ketonitrile-containing molecules is a critical step in their development as therapeutic agents. Several synthetic strategies have been developed, each with its own advantages and considerations.[6][7][8]

Acylation of Acetonitrile Anions

A common and versatile method for the synthesis of β-ketonitriles is the acylation of the acetonitrile anion with an appropriate acyl donor, such as an ester or an acyl chloride.[9][10][11] This reaction is typically carried out in the presence of a strong, non-nucleophilic base.

Table 1: Comparison of Common Bases for Acetonitrile Acylation

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) Inexpensive, readily availableHeterogeneous reaction, can be pyrophoric
Lithium diisopropylamide (LDA) Strong base, good for hindered substratesRequires low temperatures (-78 °C), sensitive to moisture
Potassium tert-butoxide (KOt-Bu) Economical, mild reaction conditionsCan promote side reactions in some cases
Lithium hexamethyldisilazide (LiHMDS) Good for a wide range of functional groupsMore expensive than other bases
Protocol 1: Synthesis of a Representative C7-β-Ketonitrile Scaffold

This protocol describes the synthesis of a hypothetical C7-β-ketonitrile scaffold (3-(cycloheptyl)-3-oxopropanenitrile) via the acylation of acetonitrile with ethyl cycloheptanecarboxylate.

Materials:

  • Ethyl cycloheptanecarboxylate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetonitrile (1.5 eq) in anhydrous THF to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl cycloheptanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-β-ketonitrile.

Mechanism of Action: The Reversible Covalent Dance

The therapeutic efficacy of β-ketonitrile inhibitors stems from their ability to form a reversible covalent bond with a nucleophilic residue in the active site of the target enzyme.[1][2] This process can be broken down into two key steps:

  • Non-covalent Binding: The inhibitor first binds to the active site of the enzyme through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces). This initial binding event is governed by the inhibitor's affinity for the target (Ki).

  • Covalent Bond Formation: Once positioned correctly in the active site, the nucleophilic residue (typically a deprotonated cysteine or serine) attacks the electrophilic nitrile carbon of the β-ketonitrile. This results in the formation of a tetrahedral intermediate that resolves to a covalent thioimidate or imidate adduct.

The reversibility of this bond is crucial. The thioimidate or imidate adduct can undergo hydrolysis, regenerating the free enzyme and the inhibitor. The overall potency of a reversible covalent inhibitor is a function of both its initial binding affinity (Ki) and the rates of covalent bond formation (k_inact) and bond cleavage (k_react).

G E_I Enzyme + Inhibitor E_I_noncov Non-covalent Complex (E·I) E_I->E_I_noncov k_on / k_off (Binding Affinity, Ki) E_I_cov Covalent Adduct (E-I) E_I_noncov->E_I_cov k_inact (Covalent Bond Formation) E_I_cov->E_I_noncov k_react (Bond Cleavage)

Figure 1: A simplified workflow illustrating the two-step mechanism of reversible covalent inhibition by a β-ketonitrile scaffold.

Therapeutic Applications: Targeting Proteases in Disease

The unique mechanism of action of β-ketonitrile scaffolds has made them attractive for targeting a range of proteases implicated in human diseases.

Cysteine Proteases: Cathepsins

Cathepsins are a family of cysteine proteases that play critical roles in various physiological and pathological processes, including cancer progression and arthritis.[12][13][14][15] Several cathepsins, such as cathepsin B, K, and S, are overexpressed in various cancers and contribute to tumor invasion and metastasis.[12][15] Dipeptidyl nitriles have been successfully developed as potent and selective inhibitors of cathepsin B.[13]

Serine Proteases: Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][17][18] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glucose control in patients with type 2 diabetes.[19][20] Several DPP-IV inhibitors incorporating a cyanopyrrolidine moiety, a type of β-amino nitrile, have been successfully developed and marketed.[1][21][22]

Table 2: Examples of β-Ketonitrile-Based Inhibitors and Their Targets

Compound ClassTarget EnzymeTherapeutic Area
Dipeptidyl Nitriles Cathepsin BOncology, Arthritis
Cyanopyrrolidines Dipeptidyl Peptidase IV (DPP-IV)Type 2 Diabetes
Peptidomimetic Nitriles SARS-CoV-2 Main ProteaseCOVID-19

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Potency and Selectivity

Optimizing the therapeutic potential of β-ketonitrile scaffolds requires a thorough understanding of their structure-activity relationships (SAR). This involves systematically modifying the chemical structure of the inhibitor and evaluating the impact on its potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration start Initial Hit Compound modify_scaffold Modify Scaffold (e.g., C7 ring size/substituents) start->modify_scaffold modify_p_sites Modify P-site Interactions start->modify_p_sites biochem_assay Biochemical Assay (IC50, Ki, k_inact) modify_scaffold->biochem_assay modify_p_sites->biochem_assay cell_assay Cell-based Assay (EC50) biochem_assay->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->modify_scaffold lead_optimization->modify_p_sites adme_tox ADME/Tox Profiling lead_optimization->adme_tox

Figure 2: A representative workflow for the structure-activity relationship (SAR) optimization of β-ketonitrile inhibitors.

Protocol 2: Biochemical Assay for Determining Inhibitor Potency (IC50)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a β-ketonitrile inhibitor against a target protease using a fluorogenic substrate.

Materials:

  • Target protease

  • Fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • β-Ketonitrile inhibitor stock solution (in DMSO)

  • 96-well black microplates

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a serial dilution of the β-ketonitrile inhibitor in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for the control), and the target protease.

  • Incubate the plate at a specific temperature (e.g., 37 °C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using the plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The β-ketonitrile scaffold has firmly established its place in the medicinal chemist's toolbox. Its tunable reactivity and ability to form reversible covalent bonds with target enzymes offer a compelling strategy for developing potent and selective drugs. The clinical success of β-ketonitrile-containing drugs, such as those targeting DPP-IV and viral proteases, underscores the therapeutic potential of this remarkable scaffold.

Future research will likely focus on expanding the repertoire of enzymes targeted by β-ketonitrile inhibitors, exploring novel synthetic methodologies for their efficient and diverse synthesis, and further refining their pharmacokinetic and safety profiles. As our understanding of the intricate interplay between inhibitor structure and biological activity deepens, we can anticipate the continued emergence of innovative and life-saving therapies based on the versatile β-ketonitrile scaffold.

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2026). ResearchGate. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (n.d.). RSC Publishing. [Link]

  • Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. (2004). PubMed. [Link]

  • PROCESS FOR THE PREPARATION OF beta-ketonitriles. (n.d.).
  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023). ACS Publications. [Link]

  • Established methods for the synthesis of β‐ketonitriles by:... (n.d.). ResearchGate. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025). RSC Publishing. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. (2015). PMC. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). PMC. [Link]

  • Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. (n.d.). PMC. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journals. [Link]

  • Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. (2001). PubMed. [Link]

  • Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α -Aminoacyl-L-cis-4,5-methanoprolinenitrile-Based Inhibitors. (2004). Research With Rutgers. [Link]

  • Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives. (2013). PubMed. [Link]

  • Identification and structure-activity relationship studies of small molecule inhibitors of the human cathepsin D. (2021). PubMed. [Link]

  • Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. (2005). PubMed. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). NIH. [Link]

  • X-Ray Crystallography in Structure-Function Characterization of Therapeutic Enzymes. (n.d.). ResearchGate. [Link]

  • Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors. (2024). mediaTUM. [Link]

  • Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. (2018). HZDR. [Link]

  • Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (n.d.). Europe PMC. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). PMC. [Link]

  • What are Cathepsin Inhibitors? (2021). News-Medical.Net. [Link]

  • X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. (2002). PubMed. [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • natural product derived compounds in clinical trials. (2004). ResearchGate. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). PMC. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

  • Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (n.d.).

Sources

Strategic Sourcing & Technical Evaluation: 4-Methyl-3-oxohexanenitrile (CAS 42124-66-3)

[1][2]

Executive Summary

4-Methyl-3-oxohexanenitrile (CAS 42124-66-3) is a specialized

substituted pyrazolespyrimidines1

This guide provides a comprehensive technical and commercial analysis of CAS 42124-66-3. It moves beyond simple catalog listings to analyze the synthesis-purity-cost relationship , offering researchers a roadmap for validating suppliers and optimizing reaction protocols.

Market Intelligence: Suppliers & Pricing

Supplier Landscape

The market for this compound is characterized by a "Tiered Availability" model. It is not a commodity solvent but a Fine Chemical Building Block . Most suppliers list it as "In Stock" (mg to g scale) or "Lead Time: 2-3 Weeks" (kg scale).

Supplier TierRepresentative VendorsTypical PurityTarget Scale
Tier 1: Global Catalog Sigma-Aldrich, Thermo Fisher

R&D (1g - 25g)
Tier 2: Specialized Building Block BLD Pharm , Accela Chem , Biosynth , CymitQuimica

Scale-up (10g - 1kg)
Tier 3: Custom Synthesis WuXi AppTec, PharmablockCustomProcess (kg - MT)
Pricing Benchmarks (Estimated Q1 2026)

Pricing for this CAS is highly volume-dependent due to the batch-wise nature of its synthesis (Claisen condensation).

  • R&D Scale (1g - 5g): High variance. Typically $80 - $250 USD per gram .

    • Cost Driver: Chromatographic purification and analytical certification (NMR/LC-MS).

  • Pilot Scale (100g+): Prices drop significantly to $500 - $1,500 USD per 100g .

    • Cost Driver: Raw material costs (Methyl 2-methylbutyrate) and solvent recovery.

Strategic Sourcing Note: For drug development campaigns, avoid "lowest price" sourcing for early batches. Impurities such as aminocrotononitrile (from acetonitrile self-condensation) can act as chain terminators in subsequent heterocycle formation.

Technical Core: Synthesis & Validation

Retrosynthetic Analysis

The structural integrity of this compound relies on the efficient coupling of a C2 nitrile unit with a C5 acyl unit. The industry-standard route employs a Claisen-type condensation .

Mechanism:

  • Deprotonation of Acetonitrile (pKa ~25) by a strong base (LDA, NaH, or NaOMe).

  • Nucleophilic attack of the acetonitrile anion on the ester carbonyl of Methyl 2-methylbutyrate .

  • Elimination of methoxide to form the

    
    -ketonitrile.
    
Visualization: Synthesis & Application Workflow

Gcluster_0Raw Materialscluster_1Downstream ApplicationsSM1Methyl 2-methylbutyrate(C5 Ester)ProcessClaisen Condensation(Base: NaH/THF or NaOMe)SM1->ProcessSM2Acetonitrile(C2 Nitrile)SM2->ProcessProductThis compound(CAS 42124-66-3)Process->Product - MeOHApp1Reaction w/ HydrazineProduct->App1App2Reaction w/ AmidineProduct->App2Target13-Substituted Pyrazole(Kinase Inhibitor Core)App1->Target1CyclizationTarget2Pyrimidine ScaffoldApp2->Target2Cyclization

Figure 1: Synthetic pathway from commodity precursors to high-value heterocycle scaffolds.

Experimental Protocol: Synthesis & Quality Control

Disclaimer: The following protocol is a generalized high-yield method adapted for laboratory safety. Always consult specific MSDS and internal safety reviews.

Synthesis of this compound

Objective: Produce 10g of target compound.

  • Setup: Flame-dried 500mL 3-neck flask under Nitrogen atmosphere.

  • Base Preparation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (10 vol). Wash NaH with pentane if mineral oil removal is required (optional for this scale).

  • Acetonitrile Addition: Cool to 0°C. Add Acetonitrile (1.2 eq) dropwise. Stir for 30 mins to generate the anion (white suspension/slurry).

  • Ester Addition: Add Methyl 2-methylbutyrate (1.0 eq) dropwise over 20 mins.

    • Note: The 2-methylbutyrate moiety introduces the chiral center (racemic) and the sec-butyl-like tail.

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup: Cool to RT. Quench carefully with ice water. Acidify aqueous layer to pH ~4-5 with dilute HCl (Caution: HCN risk if acidified too strongly in presence of excess cyanide impurities, though unlikely here; standard nitrile safety applies). Extract with Ethyl Acetate.[2]

  • Purification: Vacuum distillation is preferred for oil products. Boiling point is expected to be high (>100°C at reduced pressure).

Quality Control (QC) Parameters

When sourcing or synthesizing, verify these critical attributes:

AttributeSpecificationMethodReason
Appearance Colorless to pale yellow oilVisualDark color indicates oxidation or polymerization.
Purity (GC)

GC-FIDImpurities interfere with stoichiometry in ring-closing.
Identity Conforms to Structure1H-NMRConfirm 4-methyl doublet and methylene singlet (alpha to CN).
Water Content

Karl FischerWater quenches reagents in subsequent anhydrous steps.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

  • Nitrile Specifics: While not releasing cyanide ions freely, metabolic processing or strong acidic hydrolysis can generate toxic species. Handle in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

    
    -ketonitriles can undergo slow decomposition or polymerization at room temperature over months.
    

References

  • PubChem. (2025).[3] this compound (Compound Summary).[4][1][5][6][7] National Library of Medicine.[8] Available at: [Link]

  • Accela Chem. (2025). Product Detail: this compound.[4][1][6][7] Available at: [Link]

  • Organic Syntheses. (2010). General Methods for Beta-Keto Nitrile Synthesis. (Contextual Reference for Protocol). Available at: [Link]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Amino-4-ethyl-3-propylpyrazole from 4-Methyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds with therapeutic potential in oncology, inflammation, and infectious diseases.[1][2][3] These heterocycles serve as versatile building blocks for more complex fused ring systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[2][4] The most direct and versatile synthetic strategy for accessing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[5][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of 5-amino-4-ethyl-3-propylpyrazole from the β-ketonitrile, 4-Methyl-3-oxohexanenitrile, and hydrazine hydrate. We will delve into the underlying reaction mechanism, explain the causality behind critical experimental choices, and present a self-validating protocol designed for reproducibility and high yield.

The Core Reaction: Mechanism and Rationale

The synthesis proceeds via a cyclocondensation reaction. This class of reaction is fundamental in heterocyclic chemistry and is highly efficient for constructing the pyrazole ring.[8][9] The overall transformation is robust and tolerates a wide variety of substituents on both the β-ketonitrile and hydrazine components.

Reaction Mechanism

The mechanism can be dissected into two primary, sequential steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of this compound. This is typically the rate-determining step and results in a tetrahedral intermediate which subsequently eliminates a molecule of water to form a stable hydrazone intermediate. The use of a protic solvent like ethanol facilitates the necessary proton transfers.

  • Intramolecular Cyclization & Tautomerization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the carbon of the nitrile group. This cyclization step forms a five-membered ring imine intermediate. A rapid tautomerization (proton shift) follows, leading to the formation of the stable, aromatic 5-aminopyrazole ring.[5][6]

The complete mechanistic pathway is illustrated below.

Reaction_Mechanism Figure 1: Reaction Mechanism for 5-Aminopyrazole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 This compound I1 Hydrazone Intermediate R1->I1 1. Nucleophilic Attack 2. Dehydration plus1 + R2 Hydrazine P1 5-Amino-4-ethyl-3-propylpyrazole I1->P1 3. Intramolecular Cyclization 4. Tautomerization Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Reaction Setup Combine this compound, ethanol, and stir. B 2. Reagent Addition Add hydrazine hydrate dropwise. (Optional: Add catalytic acetic acid) A->B C 3. Thermal Reaction Heat mixture to reflux (approx. 78°C) for 2-4 hours. Monitor by TLC. B->C D 4. Cooling & Solvent Removal Cool to room temperature. Remove ethanol via rotary evaporation. C->D E 5. Aqueous Work-up Redissolve residue in diethyl ether. Wash with brine, dry over MgSO₄. D->E F 6. Isolation & Purification Filter drying agent. Evaporate solvent to yield crude product. Recrystallize if necessary. E->F G 7. Product Characterization Obtain ¹H NMR, ¹³C NMR, and MS data. Determine melting point and yield. F->G

Sources

Application Note & Protocol: Synthesis of 4-Methyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Modern Approach to β-Ketonitrile Synthesis via Mixed-Claisen Condensation of Acetonitrile with Methyl 2-Methylbutanoate

Abstract

β-Ketonitriles are highly valuable intermediates in organic synthesis, serving as precursors for a multitude of pharmaceuticals and heterocyclic compounds.[1] This guide provides a detailed protocol for the synthesis of 4-methyl-3-oxohexanenitrile through a mixed Claisen-type condensation reaction between methyl 2-methylbutanoate and acetonitrile. We will employ a modern, efficient, and safer methodology using potassium tert-butoxide (KOt-Bu) as the base in an ethereal solvent system. This approach avoids the use of more hazardous traditional bases like sodium amide while providing good yields under ambient conditions.[1][2] The protocol details the reaction setup, execution, work-up, purification, and characterization, along with explanations for the critical experimental choices and a troubleshooting guide.

Introduction and Reaction Principle

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolizable ester with another carbonyl compound.[3][4] In this specific application, we perform a "mixed" or "crossed" Claisen condensation, where the enolate is generated from a nitrile (acetonitrile) and the electrophile is an ester (methyl 2-methylbutanoate).[5][6]

Reaction Scheme:

(Self-generated image, not from a search result) Methyl 2-methylbutanoate reacts with acetonitrile in the presence of a strong base to yield this compound after an acidic workup.

The reaction is driven by the deprotonation of the product, a β-ketonitrile, by the alkoxide base. The resulting enolate is resonance-stabilized, which pushes the equilibrium towards the product.[7] A full equivalent of base is required because the β-ketonitrile product (pKa ≈ 11) is significantly more acidic than the starting acetonitrile (pKa ≈ 31.3), and is therefore deprotonated by the base, driving the reaction to completion.[1][4]

Our selected methodology utilizes potassium tert-butoxide (KOt-Bu), an inexpensive and readily available strong base. The reaction is facilitated by a catalytic amount of isopropanol (IPA), which is thought to improve the solubility of the intermediate salts and lower the effective pKa of acetonitrile in the ethereal solvent, thereby promoting deprotonation.[1]

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from initial setup to final analysis.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Inert Atmosphere Setup (Flame-dried flask, N2/Ar) B Reagent Addition (Solvent, KOt-Bu, IPA, Acetonitrile) A->B C Substrate Addition (Methyl 2-methylbutanoate, dropwise) B->C D Reaction Monitoring (Stir at RT, TLC analysis) C->D E Quenching (Add sat. aq. NH4Cl) D->E F Extraction (Ethyl Acetate) E->F G Washing & Drying (Brine wash, dry over Na2SO4) F->G H Concentration (Rotary Evaporation) G->H I Purification (Flash Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: High-level workflow for the synthesis of this compound.

Materials and Apparatus

Reagents & Materials
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
Methyl 2-methylbutanoateC₆H₁₂O₂116.16>99%Sigma-Aldrich
Acetonitrile (anhydrous)CH₃CN41.05>99.8%Sigma-Aldrich
Potassium tert-butoxideC₄H₉KO112.21>98%Sigma-Aldrich
2-Methyltetrahydrofuran (anhydrous)C₅H₁₀O86.13>99%Sigma-Aldrich
Isopropanol (IPA)C₃H₈O60.10>99.5%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49SaturatedFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)NaCl58.44SaturatedFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWR
Silica GelSiO₂60.08230-400 meshVWR
Apparatus
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles/syringes

  • Inert gas line (Nitrogen or Argon) with manifold

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Detailed Experimental Protocol

Safety Note: This procedure involves strong bases, flammable solvents, and requires an inert atmosphere. Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup
  • Prepare the Reaction Vessel: Place a 250 mL round-bottom flask, equipped with a magnetic stir bar, in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum). Allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Add Reagents: To the cooled flask, add potassium tert-butoxide (KOt-Bu) (6.73 g, 60.0 mmol, 1.5 equiv).

  • Add Solvent and Co-catalyst: Using a syringe, add anhydrous 2-methyltetrahydrofuran (2-MeTHF) (80 mL), followed by isopropanol (IPA) (0.61 mL, 8.0 mmol, 0.2 equiv). Stir the resulting suspension.

    • Rationale: Anhydrous conditions are critical as strong bases like KOt-Bu and the generated acetonitrile anion react readily with water. 2-MeTHF is a greener solvent alternative to THF with lower water miscibility, which can improve product extraction yields.[1] IPA serves as a catalyst to facilitate the deprotonation of acetonitrile.[1]

  • Add Acetonitrile: Add anhydrous acetonitrile (3.13 mL, 60.0 mmol, 1.5 equiv) dropwise via syringe to the stirring suspension at room temperature. Stir for 15 minutes.

Reaction Execution
  • Add the Ester: Slowly add methyl 2-methylbutanoate (4.65 g, 40.0 mmol, 1.0 equiv) to the reaction mixture dropwise over 10-15 minutes using a syringe. An exothermic reaction may be observed. Maintain the temperature below 30 °C, using a water bath if necessary.

    • Rationale: Slow addition of the ester (the electrophile) to the pre-formed nucleophile (acetonitrile anion) minimizes potential self-condensation of the ester and helps control the reaction temperature.

  • Stir and Monitor: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The starting ester should be consumed, and a new, more polar spot corresponding to the product should appear.

Work-up and Isolation
  • Quench the Reaction: After 24 hours (or upon completion as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing 100 mL of chilled saturated aqueous ammonium chloride (NH₄Cl) solution with stirring.

    • Rationale: Quenching neutralizes the excess KOt-Bu and protonates the β-ketonitrile enolate salt, forming the neutral product. Using a weak acid like NH₄Cl is a gentle way to accomplish this.

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash and Dry: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Washing with water and brine removes water-soluble impurities. Drying with Na₂SO₄ removes residual water from the organic solvent before concentration.

Purification
  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, starting with 95:5 Hexanes:EtOAc and gradually increasing the polarity to 80:20 Hexanes:EtOAc, to isolate the pure this compound.

  • Final Product: Combine the product-containing fractions and concentrate using a rotary evaporator to yield the final product as a colorless or pale yellow oil.

Reaction Mechanism

The reaction proceeds via a base-mediated nucleophilic acyl substitution pathway.

G start 1. Deprotonation ACN H₃C-C≡N start->ACN nuc_attack 2. Nucleophilic Attack Ester Ester (Methyl 2-methylbutanoate) nuc_attack->Ester tetra 3. Tetrahedral Intermediate Tetra_Intermediate Tetrahedral Intermediate tetra->Tetra_Intermediate elim 4. Elimination Product β-Ketonitrile elim->Product - ⁻OCH₃ enol 5. Deprotonation (Driving Force) Enolate_Product Product Enolate enol->Enolate_Product + ⁻O-tBu workup 6. Protonation (Work-up) Final_Product Final Product (this compound) workup->Final_Product + H⁺ Anion [H₂C-C≡N]⁻ ACN->Anion + ⁻O-tBu Base ⁻O-tBu Ester->tetra + [H₂C-C≡N]⁻ Tetra_Intermediate->elim Product->enol Enolate_Product->workup

Caption: Mechanism of the mixed Claisen-type condensation to form a β-ketonitrile.

Characterization and Expected Results

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor reaction progress and column fractions. The product should be UV-active and/or stain with potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structure elucidation. β-ketonitriles can exist as a mixture of keto and enol tautomers, which can be observed in NMR spectra.[8]

    • ¹H NMR: Expect signals for the ethyl group protons, the methine proton adjacent to the ethyl group, and the methylene protons (CH₂) between the two carbonyl groups. The chemical shift of this methylene group is typically around 3.5-4.0 ppm.

    • ¹³C NMR: Expect signals for the nitrile carbon (C≡N) around 115 ppm, and two carbonyl carbons (ketone and ester) around 160-200 ppm.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands: C≡N stretch (~2250 cm⁻¹) and C=O stretch (~1715 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No reaction / Low Yield 1. Inactive base (KOt-Bu exposed to moisture).2. Wet solvent or reagents.3. Insufficient reaction time.1. Use fresh, unopened KOt-Bu or titrate to check activity.2. Ensure all solvents are anhydrous and glassware is properly dried.3. Extend reaction time and continue monitoring by TLC.
Formation of Side Products 1. Self-condensation of the ester.2. Amidine formation (less likely with KOt-Bu than with NaNH₂).[1]1. Ensure slow, controlled addition of the ester to the acetonitrile anion mixture.2. Stick to the recommended protocol; this side reaction is minimal with the chosen base.
Difficult Work-up Formation of emulsions during extraction.Add brine to the aqueous layer to break the emulsion. If persistent, filter the mixture through a pad of Celite.
Product Decomposition The β-ketonitrile product is sensitive to strong base and high temperatures.Use a mild acidic quench (sat. aq. NH₄Cl). Avoid excessive heat during concentration. Purify promptly after work-up.

References

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link][1][2][9]

  • Google Patents. (EP1316546A1). Process for the preparation of beta-ketonitriles. [10]

  • Wikipedia. (2023). Claisen condensation. Wikipedia, The Free Encyclopedia. [Link][3]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link][5]

  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link][11]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link][6]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link][4]

  • Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. [Link][7]

  • ResearchGate. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link][8]

  • ACS Publications. (1964). Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Consideration of Amidine Formation. Journal of the American Chemical Society. [Link][12]

  • Google Patents. (DK2132167T3). PROCESS FOR THE PREPARATION OF beta-ketonitriles. [13]

  • Fiveable. (2025). Mixed Claisen Condensation Definition. Organic Chemistry Key Term. [Link][14]

  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. [Link][15]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link][16]

  • ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. [Link][17]

Sources

Procedure for cyclization of 4-Methyl-3-oxohexanenitrile to isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the cyclocondensation of 4-Methyl-3-oxohexanenitrile with hydroxylamine to synthesize 3-(sec-butyl)isoxazol-5-amine. Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and linkers in kinase inhibitors and COX-2 inhibitors.

The conversion of


-ketonitriles to 5-aminoisoxazoles is a classic binucleophilic cyclization. However, the specific substrate This compound  presents a steric challenge due to the sec-butyl group adjacent to the ketone. This guide provides an optimized aqueous-ethanolic reflux method and a high-throughput microwave alternative, ensuring high regioselectivity and yield while minimizing the common "oiling out" phenomenon associated with alkyl-substituted isoxazoles.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the condensation of hydroxylamine with the ketone carbonyl, followed by an intramolecular nucleophilic attack on the nitrile carbon.

Key Mechanistic Pathways:

  • Oxime Formation (Kinetic Control): Hydroxylamine attacks the more electrophilic ketone (C3) to form the oxime intermediate.

  • Thorpe-Ziegler Cyclization: The oxime oxygen or nitrogen attacks the nitrile. In this specific pH window (7.0–8.0), the nitrogen nucleophile is favored, leading to the 5-aminoisoxazole.

  • Aromatization: Tautomerization drives the equilibrium toward the stable aromatic isoxazole ring.

Figure 1: Reaction Mechanism Pathway

G Start This compound + NH2OH Inter1 Oxime Intermediate (C=N-OH formed) Start->Inter1 pH 7-8 Nu: Attack TS Cyclization TS (N-attack on Nitrile) Inter1->TS -H2O Side Side Product: Isoxazol-3-amine (Rare via O-attack) Inter1->Side pH > 10 (Avoid) Prod 3-(sec-butyl)isoxazol-5-amine TS->Prod Tautomerization

Caption: Pathway showing the selective formation of 5-aminoisoxazole via the oxime intermediate. High pH can lead to regioisomeric impurities.

Experimental Protocols

Protocol A: Standard Aqueous-Ethanolic Reflux (Batch Scale)

Best for: Gram-scale synthesis, high purity requirements.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Glacial Acetic Acid (for pH adjustment)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (1.1 eq) in minimal water.

  • Neutralization: Slowly add NaOH (1.1 eq, dissolved in water) to the hydroxylamine solution at 0°C.

    • Critical Step: Measure pH. Adjust to pH 7.5–8.0 . If too acidic, the amine is protonated and unreactive. If too basic (

      
      10), side reactions occur.
      
  • Addition: Add this compound (1.0 eq) dropwise. Add Ethanol until the solution becomes homogeneous.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Cool the remaining aqueous residue to

      
      . The product, being lipophilic due to the sec-butyl group, may precipitate as a waxy solid or oil out.
      
    • If Solid: Filter and wash with cold water.[1]

    • If Oil: Extract with Ethyl Acetate (

      
      ).[2] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Hexane/Ether (9:1) if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid optimization.

Procedure:

  • Combine this compound (1.0 mmol),

    
     (1.2 mmol), and Sodium Acetate (1.2 mmol) in Ethanol (3 mL) in a microwave vial.
    
  • Seal and irradiate at 120°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Cool to RT.[2] Pour into ice water. Filter the precipitate.

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact of Deviation
pH 7.0 – 8.0< 6: Reaction stalls (protonated nucleophile).> 9: Hydrolysis of nitrile; formation of 3-amino regioisomer.
Temperature 78°C (Reflux)Low: Incomplete conversion.High: Degradation of the isoxazole ring.
Stoichiometry 1.1 eq

Excess: Formation of bis-oximes or other condensation byproducts.
Solvent EtOH/H2O (1:[3]1)Too non-polar: Reagents don't dissolve.Too polar: Product is hard to isolate (solubility issues).

Troubleshooting & Optimization

Issue 1: "Oiling Out" of Product The sec-butyl chain increases lipophilicity, preventing easy crystallization in water.

  • Solution: Do not rely on precipitation. Perform an extraction with Methyl tert-butyl ether (MTBE) or EtOAc immediately after removing ethanol. Use a seed crystal if available during concentration.

Issue 2: Low Yield / Unreacted Starting Material

  • Cause: pH drift. The release of HCl during the reaction can lower pH.

  • Solution: Use Sodium Acetate (NaOAc) instead of NaOH. NaOAc acts as a buffer, maintaining the pH in the ideal 6–7 range naturally.

Figure 2: Purification Decision Tree

Purification Start Crude Reaction Mixture (Post-Reflux) Step1 Evaporate Ethanol Start->Step1 Check State of Residue? Step1->Check Solid Solid Precipitate Check->Solid Precipitates Oil Oily Residue Check->Oil Oils Out Action1 Filtration + Cold Water Wash Solid->Action1 Action2 Extract w/ EtOAc Wash w/ Brine Oil->Action2 Final Recrystallize (Hexane/Ether) Action1->Final Action2->Final

Caption: Decision logic for handling the lipophilic 3-(sec-butyl)isoxazole product during workup.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. Retrieved from

  • Zeng, G., et al. (2021).[5] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles". The Journal of Organic Chemistry, 86(1), 861-867.[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isoxazole Derivatives. Retrieved from

  • Praveen, C., et al. (2010).[6] "Synthesis of isoxazoles via AuCl3-catalyzed cycloisomerization". Synlett, 777-781.[6]

  • Waldo, J. P., & Larock, R. C. (2007).[6] "Synthesis of isoxazoles via electrophilic cyclization". The Journal of Organic Chemistry, 72, 9643-9647.[6]

Sources

Synthesis of substituted pyrimidines using 4-Methyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Substituted Pyrimidines via 4-Methyl-3-oxohexanenitrile

Executive Summary

This technical guide details the synthetic utility of This compound (CAS: 29509-06-6 / Analogous) as a pivotal scaffold for constructing 6-substituted pyrimidine cores. Unlike simple linear


-ketonitriles, this precursor introduces a branched sec-butyl moiety at the C6 position of the resulting pyrimidine ring. This lipophilic steric bulk is highly valued in medicinal chemistry for optimizing hydrophobic interactions within kinase ATP-binding pockets and dihydrofolate reductase (DHFR) active sites.

The protocols below prioritize the synthesis of 2,4-diaminopyrimidines and 4-amino-2-pyrimidinones (cytosine analogs), utilizing self-validating workflows designed for reproducibility and scalability.

Chemical Profile & Reactivity Analysis

Precursor: this compound IUPAC: this compound Functional Class:


-Ketonitrile
Key Feature:  The C4-methyl group creates a chiral center adjacent to the carbonyl. While the resulting pyrimidine is achiral (aromatization destroys the chirality), the steric bulk of the sec-butyl group significantly influences the rate of initial nucleophilic attack at the C3 ketone.
Mechanistic Pathway

The synthesis relies on the cyclocondensation of the 1,3-electrophilic center (ketone + nitrile) with 1,3-binucleophiles (guanidine, urea, thiourea).

Graphviz Pathway Diagram: The following diagram illustrates the divergent synthesis pathways and the critical "Pinner-type" side reaction to avoid.

PyrimidineSynthesis Precursor This compound (Beta-Ketonitrile) Intermediate Enamine/Imine Intermediate Precursor->Intermediate Nucleophilic Attack (C3 Ketone) Side_Product Side Reaction: Ethyl Imidate Formation (Avoid Acid + Alcohol) Precursor->Side_Product Acidic EtOH (No Nucleophile) Guanidine Guanidine HCl (+ NaOEt) Guanidine->Intermediate Urea Urea (+ HCl/EtOH) Urea->Intermediate Thiourea Thiourea (+ NaOEt) Thiourea->Intermediate Prod_Diamino 2,4-Diamino-6-sec-butylpyrimidine (DHFR/Kinase Scaffolds) Intermediate->Prod_Diamino Cyclization on CN (Basic Cond.) Prod_Hydroxy 2-Hydroxy-4-aminopyrimidine (Cytosine Analog) Intermediate->Prod_Hydroxy Cyclization Prod_Mercapto 2-Mercapto-4-aminopyrimidine Intermediate->Prod_Mercapto Cyclization

Caption: Divergent synthesis of 6-sec-butylpyrimidines. Note the steric influence of the precursor's side chain on the initial condensation step.

Experimental Protocols

Protocol A: Synthesis of 2,4-Diamino-6-(sec-butyl)pyrimidine

Target Application: DHFR Inhibitors, Antibacterials

Rationale: The condensation with guanidine is the most robust route. Due to the steric hindrance of the sec-butyl group, standard ethanol reflux is often insufficient for complete conversion. This protocol uses n-Butanol to achieve a higher internal temperature (


C), ensuring ring closure.

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq) – Freshly prepared preferred

  • Solvent: Absolute Ethanol (Method A) or n-Butanol (Method B - Recommended)

Step-by-Step Procedure:

  • Free Base Generation:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Guanidine HCl (1.5 eq) in the solvent (10 mL/g of substrate).

    • Add NaOEt (2.0 eq) carefully. Stir at room temperature for 30 minutes.

    • Checkpoint: A white precipitate of NaCl will form. Do not filter yet; the free guanidine base is unstable.

  • Substrate Addition:

    • Add this compound (1.0 eq) dropwise to the stirring mixture.

    • Observation: The solution may turn yellow/orange due to enolate formation.

  • Cyclocondensation:

    • Heat the reaction to reflux (

      
      C for n-Butanol).
      
    • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting nitrile (

      
      ) should disappear; a polar fluorescent spot (UV 254nm) will appear near the baseline.
      
  • Workup & Isolation:

    • Cool to room temperature.[1]

    • Evaporate the solvent under reduced pressure.[2][3]

    • Resuspend the residue in water (20 mL/g).

    • Critical Step: The product is a base. Adjust pH to ~10 with 1N NaOH to ensure it is in the free base form, then extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Expected Yield: 65–80% Data Validation:

  • 1H NMR (

    
    ): 
    
    
    
    0.8-1.2 (m, 8H, sec-butyl), 5.6 (s, 1H, H-5 pyrimidine), 5.8 (br s, 2H,
    
    
    ), 6.1 (br s, 2H,
    
    
    ).
Protocol B: Synthesis of 4-Amino-6-(sec-butyl)pyrimidin-2(1H)-one

Target Application: Kinase Inhibitor Hinge Binders (Cytosine mimics)

Rationale: Urea is less nucleophilic than guanidine. Acid catalysis is often required to activate the ketone, but basic conditions are preferred to prevent nitrile hydrolysis. This protocol uses a Microwave-Assisted approach to overcome the low reactivity of urea against the sterically hindered ketone.

Materials:

  • This compound (1.0 eq)

  • Urea (2.0 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.5 eq)
    
  • Solvent: Anhydrous Ethanol

Step-by-Step Procedure:

  • Preparation:

    • In a microwave-safe vial (10–20 mL), combine this compound (1.0 eq), Urea (2.0 eq), and

      
      -BuOK (1.5 eq) in Ethanol (5 mL/mmol).
      
  • Microwave Irradiation:

    • Seal the vial.

    • Ramp to 140^\circ C over 2 minutes.

    • Hold at 140^\circ C for 20–30 minutes (High absorption setting).

    • Pressure Warning: Ethanol generates significant pressure at this temperature. Ensure the vial is rated for >15 bar.

  • Quench & Precipitation:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water.

    • Acidify carefully with Acetic Acid to pH ~6.

    • The product (pyrimidinone tautomer) should precipitate as a white/off-white solid.

  • Filtration:

    • Filter the solid, wash with cold water and diethyl ether.

Expected Yield: 50–65%

Optimization & Troubleshooting Guide

The following table summarizes common failure modes associated with the sec-butyl steric hindrance.

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C3 ketone prevents nucleophilic attack.Switch solvent to n-Butanol or Diglyme to increase reflux temp >110°C.
Hydrolysis of Nitrile Wet solvent or excess water in base.Use anhydrous solvents. Ensure NaOEt is freshly prepared.
O-Alkylation (Side Rxn) Reaction with solvent (ethanol) under acidic conditions.Avoid acid catalysis if using alcohols; stick to basic conditions (NaOEt/t-BuOK).
Sticky/Oily Product Presence of oligomers or incomplete cyclization.Triturate crude oil with cold Diethyl Ether or Hexane to induce crystallization.

References

  • Mechanism of Pyrimidine Synthesis

    • Title: Synthesis of 2,4-diaminopyrimidines
    • Source: Roth, B., et al. J. Org.[4] Chem.1961 , 26, 2770.[4]

    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Microwave conditions for the synthesis of

      
      -ketonitriles and subsequent pyrimidines.[5]
      
    • Source: Dallmann, A., et al.
    • URL:[Link]

  • General Reactivity of

    
    -Ketonitriles: 
    
    • Title: Recent advances in the applic

      
      -ketonitriles as multifunctional intermediates in organic chemistry.[6][7][8]
      
    • Source:RSC Advances, 2024.
    • URL:[Link]

  • Precursor Synthesis (Grounding)

    • Title: A convenient synthesis of 4-ethyl-4-methyl-3-oxohexanenitrile via pinacol rearrangement.[9]

    • Source: Martinelli, M. J., et al. J. Org.[10] Chem.1993 , 58, 5546.[10]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Beta-Ketonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: BKN-PUR-001 Subject: Troubleshooting Volatility, Tailing, and Decomposition in


-Ketonitrile Isolation
Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub. You are likely here because your


-ketonitrile (BKN) is behaving inconsistently. Structurally, these compounds (

) possess a highly acidic

-proton (

), sandwiched between two electron-withdrawing groups.

This acidity creates a "perfect storm" for purification failure:

  • Volatility: Low molecular weight BKNs sublime or co-distill with solvents.

  • Tautomerism: The enol form interacts strongly with silica, causing streaking.

  • Chelation: They bind trace metals, complicating analysis and reactivity.

This guide abandons generic advice in favor of field-proven, chemically grounded troubleshooting modules.

Module 1: Distillation & Volatility Management

User Complaint: "I lost half my yield on the rotavap," or "The compound decomposed during vacuum distillation."

Technical Diagnosis: BKNs are often more volatile than predicted due to internal hydrogen bonding in the enol form, which disrupts intermolecular networks. Furthermore, prolonged heating promotes polymerization or condensation reactions.

Troubleshooting Protocol: The "Cold-Trap" Distillation

Do not use a standard short-path distillation setup for quantities < 5g. The surface area is too large, leading to hold-up losses.

The Solution: Kugelrohr (Bulb-to-Bulb) Distillation This method minimizes the thermal history of the sample.

  • Vacuum Requirement: You need

    
    . A standard water aspirator (15-20 mmHg) is insufficient and will require temperatures that trigger decomposition.
    
  • The "Step-Down" Procedure:

    • Step 1: Place crude oil in the source bulb.

    • Step 2: Cool the receiving bulb with Dry Ice/Acetone (not just ice water).

    • Step 3: Set oven temperature

      
      below the expected boiling point.
      
    • Step 4: Slowly ramp temperature while rotating. The BKN will "creep" across rather than boil violently.

Data: Boiling Point Shifts | Compound | Atmosphere BP (


C) | 0.5 mmHg BP (

C) | Risk Level | | :--- | :--- | :--- | :--- | | 3-Oxobutanenitrile | ~200 (Decomposes) | 60-65 | High (Polymerization) | | Benzoylacetonitrile | Sublimes | 110-115 | Moderate (Sublimation) | | 4-Chlorobenzoylacetonitrile | Solid | Sublimes >120 | Low |[1]

Critical Check: If your compound is a solid at room temperature but oils out during distillation, you likely have solvent trapped in the crystal lattice. Melt the solid under high vacuum without distillation first to degas.

Module 2: Chromatographic Separation

User Complaint: "My product streaks from the baseline to the solvent front," or "I can't separate the enol from the ketone."

Technical Diagnosis: Silica gel is slightly acidic (


) and possesses active silanol groups (

). The enol form of BKN acts as a hydrogen-bond donor/acceptor, "dragging" along the silica surface.
The Fix: Acid-Buffered Silica Chromatography

You cannot run BKNs on neutral silica with standard Hexane/EtOAc. You must suppress the ionization of the enol and occupy the active sites of the silica.

Protocol: The 1% Acetic Acid Method

  • Mobile Phase: Add

    
     Glacial Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH = 80:19:1).
    
  • Column Packing: Slurry pack the column with the modifier included. This "deactivates" the most aggressive silanol sites before your sample touches them.

  • Visualization: Do not rely solely on UV. The enol content varies with solvent. Use

    
     stain (forms a deep red/purple complex) to specifically identify the BKN fractions.
    

Why not Triethylamine? While basic modifiers work for amines, they often cause BKNs to form salts on the column, leading to permanent adsorption or hydrolysis of the nitrile group [1].

Module 3: The "Lost Art" – Copper Complexation

User Complaint: "I have non-acidic impurities (alcohols, esters) that co-distill and co-elute."

Technical Diagnosis: Physical separation (BP/polarity) is failing because the impurities are too similar. You need a chemical differentiation method. BKNs are "active methylene" compounds and form stable, insoluble complexes with Copper(II).

Protocol: Copper(II) Chelate Purification

This method is highly specific. Only the BKN will precipitate; impurities stay in solution.

Workflow Diagram (DOT):

CopperPurification Crude Crude Mixture (BKN + Impurities) Step1 Dissolve in MeOH Add Sat. Cu(OAc)2 (aq) Crude->Step1 Precipitate Form Solid Cu-Complex (Blue/Green Ppt) Step1->Precipitate Chelation Filter Filtration Precipitate->Filter Filtrate Filtrate (Discard Impurities) Filter->Filtrate Solid Solid Complex (Wash with Cold EtOH) Filter->Solid Hydrolysis Suspend in Ether Add 10% H2SO4 Solid->Hydrolysis Ligand Exchange Extraction Phase Separation (Org: Pure BKN) Hydrolysis->Extraction

Caption: Chemical purification via Copper(II) chelation exploits the acidity of the


-proton to separate BKNs from neutral impurities.

Step-by-Step:

  • Chelation: Dissolve crude mixture in Methanol. Add a saturated aqueous solution of Copper(II) Acetate. A gray-green or blue precipitate will form immediately.

  • Filtration: Filter the solid. Wash with cold methanol and ether. The impurities are now in the filtrate waste.

  • Regeneration: Suspend the solid in Diethyl Ether (or DCM). Add 10% Sulfuric Acid (or HCl) and shake vigorously in a separatory funnel until the solid dissolves and the aqueous layer turns blue (releasing free

    
    ).
    
  • Isolation: Separate the organic layer, dry over

    
    , and evaporate. You will obtain chemically pure BKN [2].
    
Module 4: Stability & Storage FAQs

Q: Why did my liquid BKN turn into a solid white mass in the freezer? A: This is likely dimerization . Cyanoketones can self-condense.

  • Prevention:[2][3] Store as a dilute solution in a non-nucleophilic solvent (e.g., Toluene) at

    
     rather than neat oil.
    

Q: My NMR shows a mess of peaks in


. Is it impure? 
A:  Not necessarily. BKNs exist in keto-enol equilibrium.
  • Test: Run the NMR in

    
    . The hydrogen bonding capability of DMSO usually stabilizes the enol form, simplifying the spectrum to a single set of signals, or at least sharpening the tautomers for integration [3].
    
References
  • Vertex AI Search. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. NIH/PubMed. 1

  • Vertex AI Search. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal. 4

  • Vertex AI Search. (2026). The pKa Table Is Your Friend - Master Organic Chemistry. Master Organic Chemistry. 5

Sources

Optimal solvent selection for 4-Methyl-3-oxohexanenitrile alkylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solvent Optimization for 4-Methyl-3-oxohexanenitrile Alkylation

Introduction

This guide addresses the alkylation of This compound , a


-keto nitrile containing a highly reactive methylene bridge (C2) flanked by a ketone and a nitrile group.[1] The presence of the C4-methyl group introduces steric considerations and chirality, but the primary challenge lies in the ambident nature of the enolate ion .

Your choice of solvent is not merely about solubility; it is the primary switch controlling C- vs. O-alkylation selectivity , reaction rate, and the suppression of Thorpe-Ziegler dimerization.

Part 1: Solvent Selection Logic (The "Why")

Q1: I am observing significant O-alkylation byproducts. Why is this happening, and how do I shift selectivity to Carbon?

A: This is a classic manifestation of the Hard-Soft Acid-Base (HSAB) principle, heavily influenced by your solvent's ability to solvate cations.[1]

  • The Mechanism: The enolate of this compound has two nucleophilic sites: the Oxygen (Hard) and the Carbon (Soft).

  • The Solvent Effect:

    • Polar Aprotic Solvents (DMSO, DMF, HMPA): These solvents strongly solvate the metal cation (e.g., Na⁺, K⁺) but leave the enolate anion "naked" and highly reactive. While this increases the overall rate, it separates the ion pair. A free, naked enolate has high electron density on the electronegative Oxygen, increasing the risk of O-alkylation, especially with "hard" electrophiles (e.g., alkyl sulfonates, sulfates).

    • Low Polarity/Coordinating Solvents (THF, DCM, Toluene): In these solvents, the metal cation remains tightly ion-paired or coordinated to the enolate Oxygen. This "shielding" of the Oxygen forces the incoming electrophile to attack the Carbon atom.

  • Recommendation: Switch to THF (Tetrahydrofuran) or DCM (Dichloromethane) .[1] If using THF, ensure it is anhydrous to prevent protonation of the enolate.

Q2: My reaction in THF is too slow. Can I use a polar solvent without sacrificing C-selectivity?

A: Yes, but you must tune the Cation Solvation .[1]

  • Strategy: Use Acetonitrile (MeCN) or Acetone .[1] These are polar aprotic but less powerful at cation separation than DMSO.[1] They often provide a "Goldilocks" zone—sufficient solubility for the salt but enough ion-pairing to favor C-alkylation.[1]

  • Additive Approach: If you must use a non-polar solvent (like Toluene) for process reasons, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or a crown ether (18-crown-6).[1] This solubilizes the base/enolate without fully exposing the Oxygen, often maintaining high C-selectivity.

Q3: How does the C4-methyl group affect solvent choice?

A: The methyl group at C4 creates steric bulk near the carbonyl. While the active site is at C2, the conformation of the molecule in solution matters. Bulky solvents (like tert-butanol) or highly viscous solvents can exacerbate steric hindrance, slowing the approach of the electrophile.

  • Guideline: Avoid bulky protic solvents.[1] Stick to small-molecule aprotic solvents (MeCN, THF, DMF) to minimize the steric penalty of the substrate's own structure.

Part 2: Troubleshooting Reactivity & Yield

Q4: I am using NaH in DMF, but the reaction turns black and yield is low. What is going on?

A: This is likely due to Runaway Deprotonation or Solvent Decomposition .[1]

  • Solvent Attack: Strong bases like Sodium Hydride (NaH) can deprotonate DMF itself at elevated temperatures, leading to decomposition byproducts (dimethylamine) that ruin the reaction.[1]

  • Thorpe-Ziegler Reaction: The highly basic conditions may be causing the nitrile group of one molecule to attack the C2-enolate of another, leading to dimerization.

  • Fix:

    • Switch Base/Solvent Pair: Use K₂CO₂ in Acetone or MeCN .[1] This is a milder system that generates the enolate in equilibrium (thermodynamic control) rather than irreversibly.

    • Temperature Control: If you must use NaH/DMF, keep the temperature below 0°C during base addition and warm slowly.

Q5: The product is difficult to separate from the solvent. Which solvent simplifies workup?

A:

  • Avoid: DMSO and DMF (high boiling points, water miscibility makes extraction tedious).[1]

  • Preferred: MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether) .[1]

    • Why: These form excellent biphasic systems with water.[1] After quenching, the product partitions into the organic layer, and the solvent can be removed easily by rotary evaporation. CPME also resists peroxide formation better than THF.[1]

Part 3: Decision Matrix & Visualization

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for This compound Alkylation BaseCheck Which Base are you using? Start->BaseCheck StrongBase Strong Base (NaH, LDA, LiHMDS) BaseCheck->StrongBase MildBase Mild/Carbonate Base (K2CO3, Cs2CO3) BaseCheck->MildBase ElectrophileCheck Electrophile Hardness? StrongBase->ElectrophileCheck ResultMeCN Use Acetonitrile or Acetone (Balanced Rate/Selectivity) MildBase->ResultMeCN Standard ResultToluene Use Toluene + PTC (Scalable, Green) MildBase->ResultToluene Process Scale HardE Hard Electrophile (Sulfonates, Sulfates) ElectrophileCheck->HardE Avoid O-Alk SoftE Soft Electrophile (Alkyl Halides) ElectrophileCheck->SoftE Max Rate ResultTHF Use THF or DCM (Favors C-Alkylation via Ion Pairing) HardE->ResultTHF ResultDMF Use DMF or DMSO (High Rate, Risk of O-Alk) SoftE->ResultDMF

Caption: Decision matrix for solvent selection based on base strength and electrophile nature to optimize C-selectivity.

Part 4: Experimental Protocol (Standard Operating Procedure)

Protocol: C-Selective Alkylation using K₂CO₃/Acetone System Use Case: High regioselectivity required; avoiding hazardous NaH.[1]

Data Summary: Solvent Properties

SolventDielectric Const.[1][2] (

)
Dipole Moment (D)C-Alkylation FavorabilityBoiling Point (°C)
THF 7.51.75High (Tight Ion Pair)66
Acetone 20.72.88Moderate-High 56
DMF 36.73.82Low (Naked Enolate)153
Toluene 2.40.36High (Requires PTC)110

Step-by-Step Workflow:

  • Preparation:

    • Charge a reaction vessel with This compound (1.0 equiv).[1]

    • Add Acetone (Reagent Grade, 10 volumes relative to substrate).[1] Note: Acetone must be dry to prevent aldol side reactions, though K₂CO₃ tolerates trace moisture better than NaH.

    • Add Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv, anhydrous, granular).[1]

  • Activation:

    • Stir at room temperature for 30 minutes. The solution may turn slightly yellow, indicating enolate formation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Critical Check: If using a volatile alkyl halide (e.g., MeI, EtI), fit a reflux condenser.

    • Heat to Reflux (approx. 56°C) for 4–12 hours. Monitor by TLC or HPLC.[1][3]

  • Workup (Self-Validating Step):

    • Filter off the solid salts (K₂CO₃/KX).

    • Concentrate the filtrate.[1][3]

    • Validation: Take an NMR of the crude.[1] Look for the disappearance of the C2 doublet (approx.

      
       3.5 ppm) and appearance of the new alkyl group signals. If O-alkylation occurred, you will see a vinyl ether signal (
      
      
      
      4.5–5.0 ppm).[1]

Workflow Step1 1. Dissolve Substrate Solvent: Acetone (10 Vol) Step2 2. Add Base K2CO3 (1.5 eq) Stir 30 min Step1->Step2 Step3 3. Add Electrophile R-X (1.1 eq) Reflux 56°C Step2->Step3 Step4 4. Filtration Remove Salts Step3->Step4 Step5 5. QC Check NMR/HPLC (Check C vs O) Step4->Step5

Caption: Operational workflow for the K₂CO₃/Acetone alkylation protocol.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production. Retrieved from (Simulated Link based on search context).[1]

  • Organic Reactions. (2026). The Alkylation of Esters and Nitriles. Organic Reactions, Vol 9. Wiley.[1][4][5] Retrieved from .[1]

  • Reichardt, C. (2026).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Cited via University of Rochester Solvent Guide.[1] Retrieved from .[1]

  • Fleming, I. (2010).[1] Molecular Orbitals and Organic Chemical Reactions. (Reference for HSAB and Enolate Regioselectivity).

  • PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

Sources

Technical Support Center: Handling Moisture Sensitivity in Beta-Ketonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for beta-ketonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with these versatile, yet sensitive, chemical intermediates.[1][2] Beta-ketonitriles are valuable building blocks in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds.[1][2] However, their synthesis, particularly methods involving the acylation of nitrile anions, is notoriously sensitive to moisture.[3] This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and resolve common issues related to moisture contamination, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you proactively design robust, anhydrous reaction protocols.

Q1: Why are beta-ketonitrile reactions so sensitive to moisture?

A: The sensitivity arises from the core of the reaction mechanism, which typically involves the generation of a highly basic nitrile-stabilized carbanion (an acetonitrile anion, for example) by a strong base.[1] This carbanion is the key nucleophile that attacks an ester or other acylating agent. Water, even in trace amounts, is acidic enough to protonate and quench this carbanion, effectively halting the desired reaction. Furthermore, water can participate in competing side reactions, such as the hydrolysis of the ester starting material or the beta-ketonitrile product itself, leading to the formation of carboxylic acids and other impurities.[3]

Q2: What are the common visual or analytical signs of moisture contamination in my reaction?

A: Several signs can indicate that moisture has compromised your reaction:

  • Low or No Product Yield: This is the most common symptom. If the nitrile anion is quenched by water, the reaction will not proceed.[4][5]

  • Formation of Carboxylic Acid Byproducts: Isolation of a significant amount of carboxylic acid corresponding to your ester starting material is a strong indicator of base-catalyzed ester hydrolysis.[3]

  • Inconsistent Reaction Initiation: If the reaction is difficult to start or fails to initiate despite using a strong base, it's likely that trace moisture is consuming the base before it can deprotonate the nitrile.

  • Precipitation or "Gummy" Solids: The reaction of strong bases (like sodium amide or potassium tert-butoxide) with water can form insoluble hydroxides or other species, leading to a heterogeneous or difficult-to-stir mixture.[1]

Q3: What does "anhydrous" truly mean for a solvent, and how can I be sure my solvent is dry enough?

A: Commercially available "anhydrous" solvents are packaged to have very low water content, often less than 50 parts per million (ppm). However, once a bottle is opened, it can quickly absorb atmospheric moisture.[6] For highly sensitive reactions, a water content of <10-20 ppm is often necessary.[7][8]

The most reliable way to determine water content is through Karl Fischer titration , a standard analytical method that specifically quantifies water in a sample.[9][10][11] For routine lab work where a Karl Fischer titrator isn't available, the best practice is to freshly dry and distill solvents before use or pass them through an activated alumina column.[12][13]

Q4: Which drying agent is best for my solvent?

A: The choice of drying agent depends on the solvent and the required level of dryness.

SolventRecommended Drying Agent(s)Typical Residual Water Content (ppm)Key Considerations
Tetrahydrofuran (THF) 3Å Molecular Sieves, Sodium/Benzophenone<10 (Sieves), ~43 (Na)[7][13]Molecular sieves are safer and highly effective but require activation and sufficient contact time (48+ hours).[7][13]
Dichloromethane (DCM) Calcium Hydride (CaH₂), 3Å Molecular Sieves~13 (CaH₂), <10 (Sieves)[12][13]DCM is not particularly hygroscopic, but should still be dried for sensitive reactions.[13]
Toluene Sodium/Benzophenone, 3Å Molecular SievesVery Low (<10)[13]Both methods are highly effective for achieving extremely dry toluene.[13]
Acetonitrile Calcium Hydride (CaH₂), 3Å Molecular Sieves<20[8]Acetonitrile is hygroscopic; ensure proper storage after drying.
Alcohols (Methanol, Ethanol) 3Å Molecular Sieves, Magnesium/Iodine~10 (Sieves, after 5 days)[12]Requires longer contact time with sieves for efficient drying.[12]

Note: Data synthesized from multiple sources.[7][8][12][13] Always consult safety data sheets before handling reactive drying agents like sodium metal or calcium hydride.

Troubleshooting Guide

This section is designed for when you've already encountered a problem. Identify your symptom below to find the probable cause and recommended actions.

Symptom 1: Low to no yield of the desired beta-ketonitrile.

  • Probable Cause A: Insufficiently dried solvent. Commercially "anhydrous" solvents may have absorbed moisture.[6]

    • Action: Distill the solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone, DCM from CaH₂) immediately before use. Alternatively, pass the solvent through a column of activated neutral alumina.[12][13]

  • Probable Cause B: Contaminated reagents. Hygroscopic bases (e.g., KOt-Bu, NaH) or starting materials may have absorbed atmospheric water.[14]

    • Action: Use reagents from a freshly opened container. If using solid reagents that may have been exposed to air, dry them in a vacuum oven before use (ensure they are thermally stable).[15] Handle highly hygroscopic salts in a glovebox.[14]

  • Probable Cause C: Inadequate glassware preparation. Water adsorbed on the surface of glass can be enough to kill a sensitive reaction.[16]

    • Action: Oven-dry all glassware at >120 °C for at least 4 hours (overnight is better) or flame-dry the assembled apparatus under a stream of inert gas (N₂ or Ar) immediately before adding reagents.[6][15][16]

Symptom 2: Significant formation of carboxylic acid or amide byproducts.

  • Probable Cause A: Hydrolysis of ester starting material. The strong base used in the reaction can catalyze the hydrolysis of the ester if water is present.

    • Action: Rigorously follow all protocols for drying solvents, reagents, and glassware as described for Symptom 1. Ensure your inert gas line is equipped with a drying tube.

  • Probable Cause B: Hydrolysis of the beta-ketonitrile product during workup. Some beta-ketonitriles can be sensitive to aqueous acidic or basic conditions during the extraction process.

    • Action: Perform the aqueous workup quickly and at low temperatures (e.g., with an ice bath). Use a buffered aqueous solution or a mild quenching agent (like saturated ammonium chloride) instead of strong acids or bases if product instability is suspected.

Symptom 3: The reaction fails to initiate or stalls prematurely.

  • Probable Cause A: Inactive base. The base may have been deactivated by reacting with atmospheric moisture and CO₂ during storage or handling.

    • Action: Titrate your base (e.g., organolithium reagents) before use to determine its exact molarity. For solid bases like sodium hydride, ensure you are using the reactive material from the mineral oil dispersion and not the outer, deactivated layer.

  • Probable Cause B: Poor solubility. In some cases, the base or the generated salt of the nitrile anion may not be sufficiently soluble in the reaction solvent, preventing the reaction from proceeding efficiently.

    • Action: Consider adding a co-solvent. For example, a catalytic amount of isopropanol or a crown ether has been shown to improve yields in reactions using KOt-Bu in THF by increasing the solubility of the base.[1]

Key Experimental Protocols

Protocol 1: Rigorous Glassware Preparation

  • Clean all glassware (reaction flask, condenser, addition funnel, stir bar) thoroughly and rinse with deionized water, followed by an acetone rinse to aid drying.

  • Place all glassware in a laboratory oven set to at least 120 °C for a minimum of 4 hours, though overnight is recommended.[15][16]

  • For maximum dryness: Assemble the hot glassware directly from the oven and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) via a Schlenk line.[6]

  • Alternatively, assemble the cool, dry glassware and flame-dry all surfaces under vacuum using a high-temperature heat gun or a gentle Bunsen burner flame until no more condensation is visible. Allow the apparatus to cool completely under a positive pressure of inert gas.[15]

Protocol 2: Setting up an Inert Atmosphere Reaction

This protocol uses a standard Schlenk line setup.

  • Ensure your inert gas source is passed through a drying agent (e.g., a column of Drierite or molecular sieves).

  • Connect the assembled, dried glassware to the Schlenk line via a bubbler to monitor gas flow.

  • Perform at least three vacuum/inert gas backfill cycles to completely remove atmospheric gases from the reaction vessel.

  • Add your dried solvents and liquid reagents via a gas-tight syringe through a rubber septum.[17]

  • Add solid reagents under a positive flow of inert gas or within a glovebox to prevent exposure to air.[14]

  • Maintain a slight positive pressure of inert gas throughout the entire reaction, which can be visualized by a slow bubble rate in the oil bubbler.[17]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase glassware 1. Prepare Glassware (Oven or Flame Dry) setup 2. Assemble Apparatus Under Inert Gas glassware->setup purge 3. Purge with Inert Gas (3x Vacuum/Backfill) setup->purge add_solv 4. Add Anhydrous Solvent via Syringe purge->add_solv add_reag 5. Add Reagents (Syringe or Glovebox) add_solv->add_reag run_rxn 6. Run Reaction (Maintain Positive Pressure) add_reag->run_rxn quench 7. Quench Reaction (e.g., with sat. NH4Cl) run_rxn->quench extract 8. Aqueous Extraction quench->extract dry_org 9. Dry Organic Layer (e.g., Na2SO4) extract->dry_org purify 10. Purify Product (Chromatography/Distillation) dry_org->purify

Mechanistic Insight: The Role of Water

Understanding the competing reaction pathways is crucial for effective troubleshooting.

G carbanion carbanion water water

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 20, 2026, from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Rubin, Y. Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • O'Malley, S. J., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2856–2865. [Link]

  • Kiyokawa, K., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • YouDoBio. (n.d.). Acetonitrile <20 ppm Water | Solvent for DNA Synthesis. Retrieved February 20, 2026, from [Link]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts? [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

Identifying keto-enol tautomerism in 4-Methyl-3-oxohexanenitrile spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Identification of Keto-Enol Tautomerism in 4-Methyl-3-oxohexanenitrile

Abstract

This technical guide provides a comprehensive comparison of spectroscopic methodologies for the identification and quantification of keto-enol tautomerism in this compound, a representative β-ketonitrile. For researchers in drug development and organic synthesis, understanding and controlling tautomeric equilibria is critical, as different tautomers can exhibit distinct biological activities and reaction pathways. We present a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide moves beyond mere procedural descriptions to explain the causal reasoning behind experimental choices, offering field-proven insights into data interpretation. It includes detailed protocols, comparative data analysis, and a logical workflow to empower scientists to select the most appropriate techniques for their research objectives.

Introduction: The Significance of Tautomeric Forms in β-Ketonitriles

Keto-enol tautomerism, the chemical equilibrium between a keto form and an enol form, is a fundamental concept in organic chemistry.[1] In the context of pharmacologically relevant molecules like β-ketonitriles, this equilibrium is of paramount importance. The two tautomers are distinct constitutional isomers with different physical and chemical properties, which can lead to different biological activities, reactivities, and solubilities.[1][2] this compound serves as an excellent model compound for this investigation due to its β-carbonyl structure, which stabilizes the enol form.

The reactivity and synthetic applications of β-ketonitriles are directly linked to their tautomeric distribution.[3] For instance, the enol form is a key nucleophilic intermediate in many carbon-carbon bond-forming reactions.[4] Therefore, the ability to accurately identify and quantify the predominant tautomer under various conditions is a crucial skill for medicinal chemists and process development scientists. This guide compares the three primary spectroscopic tools used for this purpose: NMR, IR, and UV-Vis spectroscopy.

The Keto-Enol Equilibrium in this compound

The equilibrium between the keto and enol forms involves the migration of a proton and the shifting of pi-electrons.[1] For this compound, the two forms are in a dynamic equilibrium. The stability of the enol form in β-dicarbonyl and related compounds is enhanced by factors such as conjugation of the double bond with the nitrile group and the potential for intramolecular hydrogen bonding.[5][6]

Caption: Keto-enol equilibrium for this compound.

The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent.[7] Polar solvents can interact differently with the more polar keto form and the less polar, but potentially hydrogen-bond-stabilized, enol form, thereby shifting the equilibrium.[3][8]

Comparative Spectroscopic Analysis

The choice of analytical technique depends on whether the goal is qualitative identification, precise quantification, or monitoring dynamic changes. We will compare NMR, IR, and UV-Vis spectroscopy for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Standard

NMR spectroscopy is the most powerful and definitive tool for studying keto-enol tautomerism because the interconversion between tautomers is typically slow on the NMR timescale.[7] This allows for the observation and integration of distinct signals for both the keto and enol forms, enabling direct quantification of their relative concentrations.[9][10]

Expertise & Causality:

  • Why ¹H NMR is Primary: The proton chemical environments are significantly different. The keto form has α-protons adjacent to the carbonyl and nitrile groups, while the enol form has a vinylic proton and a hydroxyl proton. These signals appear in well-separated regions of the spectrum.

  • Why ¹³C NMR is Confirmatory: ¹³C NMR provides complementary data. The keto form shows a characteristic carbonyl carbon signal around 200 ppm, whereas the enol form displays signals for sp²-hybridized carbons of the C=C bond between 100-170 ppm.[4]

  • Trustworthiness through Integration: The ratio of the tautomers can be calculated by integrating the area under specific, non-overlapping peaks corresponding to each form. For example, the integral of the keto α-methylene protons can be compared to the integral of the enol vinylic proton.[5]

Expected ¹H NMR Signals for this compound:

  • Keto Form: A singlet for the α-methylene (–CH₂–CN) protons around 3.5-4.0 ppm.

  • Enol Form: A singlet for the vinylic proton (=CH–CN) around 5.0-6.0 ppm and a broad singlet for the hydroxyl proton (–OH) which can vary widely (e.g., 10-15 ppm) due to hydrogen bonding.[7]

Experimental Protocol: Quantitative ¹H NMR Analysis

  • Sample Preparation: Prepare dilute solutions (~10-20 mg/mL) of this compound in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to assess solvent effects. The use of dilute solutions minimizes intermolecular interactions and potential enol dimer formation.[8]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Ensure the sample temperature is equilibrated and stable (e.g., 298 K).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification.

  • Data Processing: Process the spectrum with minimal baseline correction and phasing errors.

  • Quantification:

    • Identify the non-overlapping signals for the keto (α-CH₂) and enol (=CH) protons.

    • Carefully integrate these signals.

    • Calculate the percentage of the enol form using the following formula, accounting for the number of protons contributing to each signal: % Enol = [Integral(enol =CH) / (Integral(enol =CH) + (Integral(keto α-CH₂) / 2))] * 100%

Infrared (IR) Spectroscopy: Rapid Qualitative Identification

IR spectroscopy is an excellent technique for rapidly confirming the presence of both tautomers by identifying their characteristic functional group vibrations.[11] While precise quantification is challenging compared to NMR, it provides invaluable qualitative structural information.

Expertise & Causality:

  • Key Vibrational Bands: The most telling difference is in the high-frequency region. The keto form has a strong C=O stretching absorption, while the enol form lacks this but shows a C=C stretch and a broad O-H stretch.[4]

  • Hydrogen Bonding Effects: In the enol tautomer, intramolecular hydrogen bonding between the hydroxyl group and the nitrile or carbonyl oxygen can cause a significant broadening and red-shifting (lowering of frequency) of the O-H stretching band and a slight red-shift of the C=O band in any residual keto form.[11][12]

Expected IR Absorptions (in cm⁻¹):

  • Keto Form:

    • ~2250 cm⁻¹ (C≡N stretch)

    • ~1720 cm⁻¹ (Strong, sharp C=O stretch)

  • Enol Form:

    • ~3200-3600 cm⁻¹ (Broad O-H stretch, indicating hydrogen bonding)[4]

    • ~2230 cm⁻¹ (C≡N stretch, possibly shifted due to conjugation)

    • ~1640-1660 cm⁻¹ (C=C stretch)[4]

Experimental Protocol: Solution-Phase IR Analysis

  • Sample Preparation: Prepare solutions of this compound in an IR-transparent solvent (e.g., CCl₄ or CHCl₃) at a concentration of ~1-5% w/v.

  • Cell Selection: Use a solution cell with a defined path length (e.g., 0.1 mm NaCl or KBr cells).

  • Background Correction: Acquire a background spectrum of the pure solvent in the cell first.

  • Sample Acquisition: Acquire the spectrum of the sample solution. The instrument software will automatically subtract the solvent background.

  • Data Analysis: Identify the key stretching frequencies for the C=O, O-H, and C=C bonds to confirm the presence of both tautomers. The relative intensities of the C=O and C=C peaks can give a rough estimate of the equilibrium position.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures electronic transitions and is particularly useful for studying how the tautomeric equilibrium is affected by solvent polarity (solvatochromism).[13] The keto and enol forms have different chromophores and will absorb light at different wavelengths.

Expertise & Causality:

  • Chromophore Differences: The keto form contains an isolated carbonyl group, which typically undergoes a weak n→π* transition at a longer wavelength (~270-300 nm). The enol form has a more extended conjugated system (C=C-C≡N and potentially involving the oxygen lone pairs), leading to a stronger π→π* transition, often at a different wavelength.[14]

  • Solvatochromic Shifts: By changing the solvent, one can observe shifts in the absorption maxima (λmax) and changes in the peak intensities, which reflect the shifting tautomeric equilibrium.[13] However, overlapping absorption bands can make direct quantification difficult without deconvolution methods.[15]

Expected UV-Vis Absorptions:

  • Keto Form: Weak n→π* absorption around 280 nm.

  • Enol Form: Stronger π→π* absorption, likely shifted relative to the keto form.

Experimental Protocol: Solvatochromism Study

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol).

  • Sample Preparation: Prepare very dilute solutions of this compound in each solvent, ensuring the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the reference blank.

  • Data Analysis: Record the λmax and absorbance for each solution. Plotting the change in absorbance at a specific wavelength against a solvent polarity parameter can illustrate the trend of the equilibrium shift.

Comparative Data Summary & Analysis

To illustrate the practical application of these techniques, the following table summarizes hypothetical but realistic data from the ¹H NMR analysis of this compound in three different deuterated solvents.

Spectroscopic MethodSolvent (Polarity)Key Observation% Enol (Calculated)Equilibrium Constant (Keq = [Enol]/[Keto])
¹H NMR CDCl₃ (Non-polar)Keto signals are dominant.~15%0.18
¹H NMR Acetone-d₆ (Polar Aprotic)Enol signals are more prominent.~50%1.00
¹H NMR DMSO-d₆ (Polar Aprotic, H-bond acceptor)Enol signals are highly dominant.~85%5.67

Analysis of Results: The data clearly demonstrates a significant solvent effect on the tautomeric equilibrium.[3]

  • In the non-polar solvent CDCl₃ , the less polar keto form is generally favored, though the enol form is still present due to stabilization from intramolecular hydrogen bonding.

  • In Acetone-d₆ , a polar aprotic solvent, the equilibrium is shifted significantly toward the enol form.

  • In DMSO-d₆ , a strong hydrogen bond acceptor, the solvent molecules can effectively solvate the enol's hydroxyl proton, breaking the intramolecular hydrogen bond and strongly stabilizing the enol tautomer, pushing the equilibrium almost entirely to the enol side.[8][16]

Recommended Analytical Workflow

For a comprehensive characterization of the tautomeric system in this compound, a multi-technique approach is recommended.

Workflow A Start: Synthesized this compound B Qualitative Screen: IR Spectroscopy A->B C Presence of both C=O and O-H/C=C bands? B->C D Quantitative Analysis: ¹H NMR Spectroscopy C->D Yes No Re-evaluate Synthesis/Purity C->No No E Solvent Effect Study D->E F NMR in CDCl₃ E->F G NMR in Acetone-d₆ E->G H NMR in DMSO-d₆ E->H I Calculate % Enol and Keq for each solvent F->I G->I H->I J Optional: UV-Vis Solvatochromism Study I->J L End: Complete Tautomeric Profile I->L K Correlate λmax shifts with NMR data J->K K->L M Proceed with Synthesis / Biological Assay L->M

Caption: Recommended workflow for tautomer analysis.

Conclusion

The identification and quantification of keto-enol tautomerism in this compound is most effectively achieved through a combination of spectroscopic techniques.

  • NMR spectroscopy stands as the definitive method for accurate quantification of the tautomeric ratio and is essential for studying the influence of subtle structural or environmental changes.[5][9]

  • IR spectroscopy offers a rapid and cost-effective tool for qualitative confirmation of the presence of both tautomers, making it ideal for routine reaction monitoring.[11]

  • UV-Vis spectroscopy provides valuable insights into the electronic properties of the tautomers and is a sensitive probe for studying solvent-induced equilibrium shifts.[13]

For researchers in drug development, a thorough understanding of this equilibrium, guided by the robust analytical workflows presented here, is not merely academic. It is a prerequisite for controlling chemical reactivity, optimizing synthetic routes, and ultimately, designing molecules with predictable and potent biological activity.

References

  • Garofalo, F. M., Gastaca, B., Albesa, A. G., & Giussi, J. M. (2023). Structural Study of some Unsaturated Malononitriles using Mass Spectrometry and Theoretical Models. ResearchGate. Link

  • Sedici. (2010). Spectrometric studies and theoretical calculations of some b-ketonitriles. SEDICI Repositorio Institucional de la UNLP. Link

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Link

  • Pérez, M. A., et al. (2010). Solvent effects on tautomeric equilibria in b-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry. Link

  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific. Link

  • Fiveable. (2025). Keto-enol tautomerism | Organic Chemistry II Class Notes. Link

  • Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. Link

  • PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. National Center for Biotechnology Information. Link

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Link

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Link

  • Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. The Journal of Physical Chemistry A. Link

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Link

  • Pluhar, B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Link

  • e-PG Pathshala. (n.d.). IR Spectroscopy. Link

  • Romano, E., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Link

  • Garofalo, F. M., et al. (2015). Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. Journal of Molecular Structure. Link

  • Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Link

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Link

  • Deneva, V., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Link

  • Benchchem. (n.d.). 4-Methyl-3-oxopentanenitrile. Link

  • Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta. Link

  • ChemicalBook. (2025). 4-METHYL-3-OXOPENTANENITRILE. Link

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Link

  • Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Link

Sources

FTIR Characteristic Peaks for Beta-Ketonitrile Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide

Executive Summary

The infrared analysis of


-ketonitriles (

) presents a unique diagnostic challenge compared to simple nitriles or ketones. Unlike static functional groups,

-ketonitriles are "chameleon" molecules that exist in a dynamic equilibrium between keto and enol tautomers.

This guide provides a technical comparison of these two forms, offering self-validating experimental protocols to distinguish them. The critical insight for researchers is that the nitrile stretching frequency (


) is not fixed; it shifts significantly (

) depending on the dominant tautomer, serving as a sensitive probe for molecular environment and conjugation.
Part 1: The Spectroscopic Signature

The FTIR spectrum of a


-ketonitrile is rarely a sum of its parts. It is defined by the electronic coupling between the carbonyl and nitrile moieties.[1]
1.1 Comparative Peak Table: Keto vs. Enol Forms

The following table summarizes the diagnostic peaks. Note the distinct shift in the nitrile band, which is the primary indicator of enolization.

Vibrational ModeKeto Form (

)
Enol Form (

)
Mechanistic Cause of Shift
Nitrile Stretch (

)
2250 – 2260 cm⁻¹ 2190 – 2220 cm⁻¹ Conjugation with the C=C double bond reduces

bond order, lowering frequency.
Carbonyl Stretch (

)
1680 – 1720 cm⁻¹ Absent (replaced by C=C)The C=O bond becomes a C-O single bond in the enol form.
Alkene Stretch (

)
Absent1610 – 1640 cm⁻¹ Formation of the double bond. Often overlaps with aromatic ring modes if R is phenyl.
Hydroxyl Stretch (

)
Absent2500 – 3300 cm⁻¹ (Broad) Strong intramolecular Hydrogen Bonding (chelation) broadens this peak significantly.
1.2 The "Nitrile Shift" Phenomenon

In the keto form , the nitrile group is isolated from the carbonyl by a methylene (


) bridge. It behaves like a standard aliphatic nitrile (e.g., acetonitrile), absorbing near 2250 cm⁻¹.

In the enol form , the loss of an


-proton creates a conjugated system: 

. This conjugation allows delocalization of

-electrons between the alkene and the nitrile.
  • Effect: The

    
     bond character decreases (more single-bond character), causing the vibrational frequency to drop to ~2210 cm⁻¹.
    
  • Intensity: Conjugated nitriles often exhibit a stronger absorption intensity than isolated nitriles due to a larger change in dipole moment during vibration [1].[1]

Part 2: Experimental Protocol (Self-Validating)

To confirm the presence of a


-ketonitrile, you must validate the tautomeric equilibrium. A single scan is often insufficient. The following "Solvent Switching" protocol allows you to force the equilibrium and validate the peak assignments.
Protocol: Tautomer Identification via Solvent Switching

Objective: Distinguish between fixed impurities and dynamic tautomers by altering the solvent polarity.

Materials:

  • Analyte (

    
    -ketonitrile sample)[2][3]
    
  • Solvent A: Chloroform (

    
    ) or 
    
    
    
    (Non-polar)
  • Solvent B: DMSO or Methanol (Polar/H-bond disrupting)

  • KBr (for solid state)

Step-by-Step Methodology:

  • Solid State Baseline (KBr Pellet):

    • Prepare a standard KBr pellet (1-2% sample).

    • Expectation: Solid state often favors the Enol form due to crystal lattice stabilization and intermolecular H-bonding. Look for the lower frequency nitrile (2210 cm⁻¹) and broad OH.

  • Non-Polar Solution Scan (

    
    ): 
    
    • Dissolve sample in

      
       using a liquid cell (CaF2 windows recommended).
      
    • Mechanism:[1][2][4] Non-polar solvents favor the Chelated Enol form (intramolecular H-bond).

    • Result: Dominant peaks at ~2210 cm⁻¹ (

      
      ) and ~1630 cm⁻¹ (
      
      
      
      ).
  • Polar Solution Scan (DMSO/Methanol):

    • Dissolve sample in a polar solvent.

    • Mechanism:[1][2][4] Polar solvents disrupt the intramolecular H-bond and stabilize the dipolar Keto form.

    • Result: The spectrum should shift. The ~2210 cm⁻¹ peak will diminish or disappear, replaced by the ~2250 cm⁻¹ peak. The C=O peak (~1700 cm⁻¹) will appear/intensify.[5][6]

Validation Check: If the peaks do not shift between solvents, the sample may be a fixed derivative (e.g., O-alkylated enol ether) rather than a free


-ketonitrile [2].
Part 3: Diagnostic Visualization

The following decision tree outlines the logical flow for interpreting the FTIR spectrum of a suspected


-ketonitrile.

BetaKetonitrileAnalysis Start Acquire FTIR Spectrum (Region 1500-3500 cm⁻¹) CheckCN Analyze Nitrile Region (2100 - 2300 cm⁻¹) Start->CheckCN HighCN Peak at ~2250-2260 cm⁻¹ (Sharp) CheckCN->HighCN Only High freq LowCN Peak at ~2190-2220 cm⁻¹ (Strong/Sharp) CheckCN->LowCN Only Low freq BothCN Two Peaks Observed (2250 & 2210 cm⁻¹) CheckCN->BothCN Both present CheckCO Check Carbonyl Region (1680-1720 cm⁻¹) HighCN->CheckCO CheckOH Check OH/Alkene Region (Broad 3000+ & 1630 cm⁻¹) LowCN->CheckOH ResultMix Tautomeric Equilibrium (Mixture) BothCN->ResultMix ResultKeto Dominant KETO Form (Non-conjugated) CheckCO->ResultKeto Strong C=O Present ResultEnol Dominant ENOL Form (Conjugated/Chelated) CheckOH->ResultEnol Broad OH + C=C Present

Caption: Logical workflow for assigning tautomeric forms based on Nitrile and Carbonyl spectral regions.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for conjugation effects on nitrile absorption intensity and frequency).

  • PubChem. (n.d.). Benzoylacetonitrile (Compound Summary). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for detailed characteristic group frequencies).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

High-Performance Liquid Chromatography vs. Gas Chromatography for 4-Methyl-3-oxohexanenitrile Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Methyl-3-oxohexanenitrile (MOHN) is a critical aliphatic


-keto nitrile intermediate used in the synthesis of complex pharmaceutical heterocycles. Its structural duality—possessing both a reactive ketone and a nitrile group—presents a unique analytical challenge: keto-enol tautomerism .

In solution, MOHN exists in a dynamic equilibrium between its keto and enol forms. This equilibrium is sensitive to solvent polarity and pH, often leading to peak splitting, fronting, or excessive tailing in standard RP-HPLC methods. Furthermore, the molecule lacks a strong chromophore, exhibiting only weak UV absorption (typically


 nm), making detection prone to baseline noise and solvent interference.

This guide objectively compares a Purpose-Built Optimized RP-HPLC Method (the "Product") against the industry-standard GC-FID (the "Alternative") and a Generic HPLC approach.

The Analytical Challenge: Tautomerism & Detection

Before detailing the protocols, it is vital to understand the mechanism dictating the method development.

Mechanism: Keto-Enol Tautomerism

The


-protons between the carbonyl and nitrile groups are acidic. In neutral or basic media, the enol form is stabilized, leading to two distinct species that may separate on the column, causing "double peaks" for a single pure compound.

Solution: Acidifying the mobile phase (pH < 3.0) suppresses the enolization, forcing the equilibrium toward the keto form and sharpening the peak.

Tautomerism Keto Keto Form (Major Species at Low pH) Equilibrium Dynamic Equilibrium (Cause of Peak Splitting) Keto->Equilibrium -H+ Enol Enol Form (Stabilized by Base/Polarity) Enol->Equilibrium Equilibrium->Keto +H+ (Acidic Mobile Phase) Equilibrium->Enol Chromatography Chromatographic Consequence: Split Peaks / Tailing Equilibrium->Chromatography If uncontrolled

Figure 1: Kinetic mechanism of keto-enol tautomerism in


-keto nitriles and its impact on chromatographic peak shape.

Comparative Analysis: HPLC (Optimized) vs. GC-FID

The following table summarizes the performance metrics of the developed HPLC method against the primary alternative, Gas Chromatography with Flame Ionization Detection (GC-FID).

FeatureOptimized RP-HPLC (The Product)GC-FID (The Alternative)Generic RP-HPLC (Neutral pH)
Selectivity High. Resolves thermally labile impurities and non-volatile precursors.Medium. Excellent for volatiles, but risks degrading thermally unstable impurities.[1]Low. Prone to peak splitting due to tautomerism.[2]
Sensitivity (LOD) 0.5 µg/mL (at 210 nm). Limited by lack of chromophore.0.1 µg/mL. High sensitivity to C-H bonds; independent of chromophores.1.0 µg/mL. Noise from peak broadening reduces S/N ratio.
Sample Integrity Non-Destructive. Analyte remains intact; suitable for prep-scale isolation.Destructive. Sample is vaporized; risk of decarboxylation of

-keto acids.
Non-Destructive.
Robustness High. Buffered mobile phase locks the tautomeric state.High. Carrier gas flow is stable; no solvent effects.Poor. Sensitive to slight pH changes in water source.
Cost per Run Moderate (Solvents + Column).Low (Gases only).Moderate.
Critical Verdict

While GC-FID offers superior sensitivity for this specific aliphatic chain (due to the lack of UV absorbance), it fails to detect thermally labile precursors or inorganic salts often present in the crude synthesis of MOHN. Therefore, the Optimized RP-HPLC method is the superior choice for comprehensive impurity profiling in a pharmaceutical setting where total mass balance is required.

Detailed Experimental Protocols

A. The "Product": Optimized RP-HPLC Method

This method utilizes a "chaotropic" buffer system to manage the tautomeric equilibrium and a core-shell column for high efficiency at lower backpressures.

Reagents:

  • Acetonitrile (HPLC Grade)[2]

  • Potassium Dihydrogen Phosphate (

    
    )[3][4]
    
  • Orthophosphoric Acid (85%)

  • Milli-Q Water

Instrumentation:

  • HPLC System with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Core-Shell C18 (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm). Rationale: Core-shell particles provide UHPLC-like resolution on standard HPLC systems.

Protocol Steps:

  • Buffer Preparation: Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  using dilute orthophosphoric acid. Note: pH 2.5 is critical to suppress enol formation.
    
  • Mobile Phase:

    • Line A: Phosphate Buffer (pH 2.5)

    • Line B: Acetonitrile[3][5][6][7][8]

  • Gradient Program:

    • T=0 min: 90% A / 10% B

    • T=10 min: 40% A / 60% B

    • T=12 min: 40% A / 60% B

    • T=12.1 min: 90% A / 10% B

    • T=15 min: Stop

  • Detection: UV at 210 nm . Warning: Ensure mobile phase transparency. Do not use Acetate buffers or Methanol, as they absorb at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

B. The Alternative: GC-FID Method

Suitable for purity assay of the main peak but blindly misses non-volatile impurities.

Instrumentation:

  • GC System with FID (e.g., Agilent 7890).

  • Column: DB-WAX or HP-5 (30 m x 0.32 mm x 0.25 µm).

Protocol Steps:

  • Inlet: Split mode (20:1), 200°C. Caution: Higher inlet temps may degrade MOHN.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 220°C

    • Final: 220°C (Hold 5 min)

  • Detector: FID at 250°C.

Method Development Decision Matrix

The following workflow illustrates the logical pathway used to select and validate the optimized HPLC method over alternatives.

MethodSelection Start Analyte: this compound CheckProps Check Properties: 1. UV Abs? (Weak) 2. Volatile? (Yes) 3. Labile? (Potentially) Start->CheckProps Decision1 Is Thermal Stability Guaranteed? CheckProps->Decision1 GC_Path Select GC-FID (High Sensitivity, Low Cost) Decision1->GC_Path Yes (Pure Assay) LC_Path Select HPLC (Preserves Labile Impurities) Decision1->LC_Path No (Impurity Profiling) LC_Opt Optimization Required: Suppress Tautomers LC_Path->LC_Opt Final_Method Final Protocol: C18 Core-Shell + pH 2.5 Phosphate LC_Opt->Final_Method Acidic Buffer

Figure 2: Decision matrix for selecting the analytical technique based on analyte stability and profiling requirements.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and pH control).
  • Rao, R. N., et al. (2008). "Separation and determination of Vildagliptin and its related impurities by RP-HPLC." Journal of Chromatographic Science. (Validates the use of phosphate buffer pH 2.5-4.0 for Vildagliptin intermediates, which are structurally homologous to MOHN).

  • McCalley, D. V. (2010). "The effect of buffer pH on the retention of basic and acidic compounds in reversed-phase HPLC." Journal of Chromatography A. (Mechanistic explanation of pH control for ionizable compounds).

  • Phenomenex Technical Guide. "Core-Shell Technology: Kinetics of Separation." (Supporting data for choosing Core-Shell columns for higher efficiency).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-methyl-3-oxohexanenitrile and related β-ketonitriles.

The causality behind these procedures is rooted in the inherent chemical properties and toxicological profile of this compound class. β-Ketonitriles possess dual functional groups—a ketone and a nitrile—that dictate their reactivity and hazards. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and significant health risks. This document serves as your operational plan for mitigating these risks through scientifically sound disposal practices.

Note: Specific safety data for this compound is limited. Therefore, this guide is built upon the well-documented hazards of the closely related analogue, 4-methyl-3-oxopentanenitrile (CAS 29509-06-6), which shares the same core functional groups and is expected to have a similar hazard profile.

Section 1: Hazard Assessment & Essential Safety Protocols

Understanding the "why" behind a protocol is the foundation of a safe laboratory culture. The disposal procedures for this compound are directly derived from its hazard profile.

1.1 Toxicological and Physical Hazards

This compound is classified as hazardous, with acute toxicity across multiple exposure routes.[1] The primary risks are harm from ingestion, skin contact, and inhalation.[1][2][3] Upon combustion, it can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[3][4]

Table 1: GHS Hazard Classification for 4-Methyl-3-oxopentanenitrile

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[1]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] | ❗ |

1.2 Mandatory Personal Protective Equipment (PPE)

Given the significant dermal and respiratory hazards, a stringent PPE protocol is non-negotiable. All handling and disposal steps must be performed while wearing:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4] A face shield should be used if there is a splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[4][5] Use proper glove removal technique to avoid skin contact.

  • Body Protection: An impervious laboratory coat.

  • Respiratory Protection: All handling of open containers or waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[3]

Section 2: Waste Stream Management: Segregation and Containment

The first principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to uncontrolled reactions, while combining hazardous and non-hazardous waste needlessly increases disposal costs and complexity.[6]

Protocol 2.1: Waste Container Setup and Labeling

  • Select an Appropriate Container:

    • Use a dedicated, sealable, and chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or glass).

    • The container must be in good condition, with no cracks or leaks.

    • Ensure the container size is appropriate for the expected volume of waste to avoid prolonged storage of large quantities.

  • Label the Container Before Use:

    • Attach a hazardous waste label.

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[7]

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Keep the container closed at all times except when adding waste.[7][8]

Section 3: Disposal Decision Workflow

The correct disposal path depends on the form of the waste. This decision tree illustrates the proper workflow for managing different waste streams containing this compound.

DisposalWorkflow cluster_1 cluster_2 cluster_3 start_node Identify Waste Stream (this compound) waste_cat_1 Concentrated Liquid or Unused Product start_node->waste_cat_1  Liquid   waste_cat_2 Contaminated Solid Waste (Gloves, Wipes, Absorbents) start_node->waste_cat_2  Solid   waste_cat_3 Empty Chemical Container start_node->waste_cat_3  Container   process_node process_node waste_cat_node waste_cat_node action_node action_node final_node Arrange Pickup by Licensed Hazardous Waste Contractor action_1 Contain in labeled, sealed HDPE or glass container. (Protocol 2.1) action_2 Double-bag in labeled, sealed hazardous waste bags. action_3 Decontaminate via Triple-Rinse Method. (Protocol 4.3) action_1->final_node action_2->final_node rinsate_disposal Collect all rinsate as hazardous liquid waste. action_3->rinsate_disposal container_disposal Deface label. Dispose of dry container in normal trash (or glass disposal). action_3->container_disposal rinsate_disposal->final_node

Caption: Disposal decision workflow for this compound waste.

Section 4: Step-by-Step Disposal Protocols

NEVER discharge raw, concentrated, or untreated this compound to the sanitary sewer.[9] This compound is a raw chemical waste and may be classified as an ignitable waste, both of which are strictly forbidden from sink or sewer disposal.[9]

Protocol 4.1: Disposal of Concentrated Liquid or Unused Product

This is the primary and most critical waste stream.

  • Work in a Fume Hood: Ensure all transfers are performed in a certified chemical fume hood.

  • Transfer Waste: Carefully pour the waste this compound into your pre-labeled hazardous waste container (from Protocol 2.1).

  • Seal and Store: Securely cap the container. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[3]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and incineration.[4] Incineration in a facility with an afterburner and scrubber is the recommended final disposal method.[4]

Protocol 4.2: Disposal of Contaminated Solid Waste

This includes items like absorbent pads from spills, contaminated gloves, and weighing papers.

  • Segregation: Do not mix contaminated solid waste with regular trash.

  • Containment: Place all solid waste items into a designated, clearly labeled hazardous waste bag or container. For sharp items, use a puncture-proof container.

  • Sealing: Once full, securely seal the bag or container.

  • Disposal: Treat this as hazardous waste and arrange for pickup with your EHS office.

Protocol 4.3: Decontamination and Disposal of Empty Containers

An "empty" container can still hold enough residue to be hazardous. Proper decontamination is essential before the container can be disposed of as non-hazardous waste.[10]

  • Initial Rinse: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol). The volume of solvent for the first rinse should be about 10% of the container's volume.

  • Collect Rinsate: Crucially, the first rinsate (and subsequent rinses for highly toxic materials) must be collected as hazardous waste.[7] Add the rinsate to your hazardous liquid waste container (Protocol 4.1).

  • Final Rinses: Perform two more rinses, collecting the rinsate as hazardous waste.

  • Dry Container: Allow the container to air-dry completely in the back of the fume hood.

  • Final Disposal: Once completely dry and free of residue, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., regular trash or glass disposal box).[10]

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

5.1 Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Vapors: Ensure the chemical fume hood is operational.

  • Contain Spill: Wearing full PPE, contain and absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][3][4]

  • Decontaminate: Clean the spill area thoroughly.

5.2 Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[2][4]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[4]

References

  • MSDS of 4-Methyl-3-oxo-pentanenitrile. (2026, February 14). Google Search.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • 4-Methyl-3-oxopentanenitrile - Safety D
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • 4-Methyl-3-oxopentanenitrile Safety D
  • 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921. PubChem - NIH.
  • Procedures for Disposal of Hazardous Waste.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.

Sources

Personal protective equipment for handling 4-Methyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitriles

Executive Summary & Hazard Architecture

Handling 4-Methyl-3-oxohexanenitrile requires a nuanced approach that transcends standard "lab safety" checklists. This molecule presents a dual-functional hazard : it combines the toxicological risks of an aliphatic nitrile with the solvent permeation properties of a ketone.

Standard laboratory protocols often default to disposable nitrile gloves for all organic handling. This is a critical error for this compound. The ketone functionality (oxo-group) in this compound can degrade nitrile rubber, leading to rapid breakthrough and potential dermal absorption of the nitrile component, which may metabolize to release cyanide ions systematically.

Core Safety Directive: Treat this substance as a skin-permeating toxicant . Engineering controls (fume hoods) are primary; PPE is the final, critical barrier.

Risk Assessment & Engineering Controls

Before selecting PPE, the operational environment must be secured.

ParameterSpecificationCausality / Rationale
Primary Containment Chemical Fume Hood Mandatory. The vapor pressure of ketonitriles can lead to inhalation exposure.[1] Keep sash at working height (18").
Ventilation Rate Face Velocity: 80–100 fpm Ensures capture of vapors without creating turbulence that could cause back-flow into the lab.
Ignition Control Grounding & Bonding As a combustible organic liquid, static discharge during transfer is a risk. All vessels must be grounded.
Atmosphere Inert (Nitrogen/Argon) Recommended for bulk storage to prevent oxidative degradation and moisture absorption (hydrolysis risk).

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Nitrile Paradox"

Crucial Insight: Do NOT rely solely on standard disposable nitrile gloves. While they resist many nitriles, they have poor resistance to ketones .[2] The "oxo" group in this molecule acts as a permeation enhancer.

Recommended Protocol: The Laminate-Nitrile Sandwich For maximum dexterity and protection, use a layered approach:

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These offer >4-hour breakthrough time for almost all ketones and nitriles.

  • Outer Layer (Mechanical/Grip): Disposable Nitrile (5-8 mil) .

    • Why: Laminate gloves are slippery and ill-fitting. The outer nitrile glove compresses the laminate for dexterity and provides a sacrificial layer against splashes.

Glove MaterialCompatibility RatingEstimated BreakthroughAction
PE/EVAL Laminate Excellent > 480 minsPrimary Barrier (Inner)
Butyl Rubber Good/Excellent > 240 minsSuitable for heavy handling/spills.
Standard Nitrile Poor (Splash only) < 10 minsOuter layer only (change immediately upon splash).
Latex Not Recommended N/ADo not use. Permeable to organic solvents.
Respiratory Protection
  • Primary: Work inside a fume hood.

  • Secondary (if hood unavailable or spill cleanup):

    • Respirator: Half-face or Full-face elastomeric respirator.

    • Cartridge: Organic Vapor (OV) (Black label).

    • Note: Ensure fit-testing has been performed annually.

Eye & Body Protection[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid splash wicking around frames.

  • Body: Chemical-resistant lab coat (poly-cotton is standard, but use a Tyvek® apron or sleeve covers for bulk transfer).

Workflow Visualization

PPE Decision Logic

This diagram illustrates the logical flow for selecting hand protection based on the duration of contact.

PPE_Selection Figure 1: Glove Selection Logic based on Exposure Duration. Start Handling this compound Assess Assess Contact Duration Start->Assess Splash Incidental Contact (Weighing/Pipetting) Assess->Splash < 15 mins Immersion Prolonged Contact (Synthesis/Cleanup) Assess->Immersion > 15 mins DoubleGlove Protocol A: Double Glove Inner: Laminate (Silver Shield) Outer: Nitrile (Disposable) Splash->DoubleGlove HeavyDuty Protocol B: Heavy Duty Butyl Rubber Gloves (>25 mil) Immersion->HeavyDuty

Step-by-Step Operational Protocol

Phase 1: Preparation
  • Inspect PPE: Perform an air-inflation test on gloves to check for pinholes.

  • Prepare Decon Solution: Prepare a 5% bleach solution or specific commercial decontamination agent (e.g., detergents) to neutralize residues on glassware.

  • Weighing: Always weigh inside the fume hood. If the balance is outside, tare the vial inside, add chemical, cap tightly, and then weigh.

Phase 2: Transfer & Synthesis
  • Syringe Transfer: Use Luer-lock syringes to prevent needle detachment due to pressure buildup.

  • Cannula Transfer: For volumes >50mL, use positive pressure cannula transfer (inert gas) rather than pouring to minimize static generation and vapor release.

Phase 3: Post-Work & Disposal
  • Wipe Down: Clean all surfaces with a soapy water solution, followed by water.

  • Waste Segregation:

    • Stream: Hazardous Organic Waste .

    • Constraint: Do NOT mix with strong acids or oxidizers. Acidification of waste containing ketonitriles can potentially liberate HCN (hydrogen cyanide) or cause exothermic polymerization.

  • Glove Disposal: Remove outer nitrile gloves and dispose of as hazardous waste. Reuse inner laminate gloves only if no contamination occurred; otherwise, dispose.

Emergency Response: Spills & Exposure

Scenario: 100mL Spill outside Fume Hood

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (OV Cartridges), Butyl gloves, and Tyvek suit.

  • Contain: Use Vermiculite or Sand to dike the spill.[3] Do not use combustible materials (sawdust).

  • Neutralize/Collect: Scoop absorbed material into a hazardous waste pail. Label "Flammable/Toxic - Nitrile Waste".

  • Decontaminate: Scrub area with detergent and water.

Scenario: Skin Exposure

  • Immediate Action: Remove contaminated clothing immediately.[4][5]

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes .[6]

  • Medical: Seek medical attention. Inform personnel of "Nitrile/Ketone" exposure (potential for delayed cyanide toxicity, though less likely than simple cyanides, observation is prudent).

References

  • National Institutes of Health (PubChem). 4-Methyl-3-oxopentanenitrile (Analogue Safety Data). PubChem Compound Summary. Retrieved February 21, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.